Grosshemin
描述
Structure
3D Structure
属性
IUPAC Name |
(3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h7,9,11-14,17H,1,3-5H2,2H3/t7-,9+,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMIBVIKXJJQQJ-MSOSQAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC1=O)C(=C)CC(C3C2OC(=O)C3=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](CC1=O)C(=C)C[C@@H]([C@@H]3[C@@H]2OC(=O)C3=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945165 | |
| Record name | Groshemin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22489-66-3 | |
| Record name | (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno[4,5-b]furan-2,8(3H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22489-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grosheimin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022489663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Groshemin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GROSHEIMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3SLU81RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Grosshemin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grosshemin, a naturally occurring guaiane-type sesquiterpene lactone, has demonstrated a spectrum of biological activities, including notable anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. While research is ongoing, existing evidence points towards the inhibition of tubulin polymerization as a primary mode of its cytotoxic action. This document synthesizes available data on its effects on cancer cell proliferation, apoptosis, and key signaling pathways. Detailed experimental protocols for assays relevant to the study of this compound are provided, alongside visualizations of cellular pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound is a sesquiterpene lactone characterized by an α-methylene-γ-lactone moiety, a reactive functional group that is crucial for its biological activity. It has been isolated from various plant species and has attracted interest for its potential as a therapeutic agent, particularly in oncology. This guide aims to consolidate the existing knowledge on this compound's mechanism of action to support further scientific investigation and its potential translation into clinical applications.
Anticancer Activity and Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Data Not Available | |
| SK-OV-3 | Ovarian Cancer | Data Not Available | |
| SK-MEL-2 | Melanoma | Data Not Available | |
| HCT15 | Colon Carcinoma | Data Not Available | |
| Colo205 | Colon Adenocarcinoma | Data Not Available | |
| Colo320 | Colon Adenocarcinoma | Data Not Available |
Note: While the anticancer potential of this compound against these cell lines has been reported, specific IC50 values from peer-reviewed publications could not be retrieved in a structured format during the literature search.
Core Molecular Mechanism of Action
Inhibition of Tubulin Polymerization
The primary proposed mechanism for this compound's anticancer activity is its interaction with tubulin, a key protein in the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.
Molecular docking studies have suggested that this compound and its derivatives can bind to the colchicine-binding site on β-tubulin. This binding is thought to interfere with the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network.
Induction of Apoptosis
By disrupting microtubule function, this compound can trigger the intrinsic pathway of apoptosis. The inability of the cell to properly form a mitotic spindle during cell division leads to mitotic arrest, which is a potent signal for apoptosis. This process involves the activation of a cascade of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
The Biosynthetic Pathway of Grosshemin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grosshemin, a naturally occurring guaianolide-type sesquiterpene lactone isolated from plants of the Centaurea genus, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for ensuring a sustainable supply for research and development, and for enabling synthetic biology approaches to produce novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and regulatory aspects. It is designed to be a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.
Introduction
Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring and are predominantly found in the Asteraceae family.[1] this compound is a member of the guaianolide subclass of STLs and has been isolated from species such as Centaurea scabiosa.[1] The biological activities attributed to many STLs, including this compound, are often linked to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophiles in biological systems. A thorough understanding of the biosynthetic route to this compound is essential for its potential biotechnological production and for the enzymatic synthesis of new, potentially more active, analogues.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other sesquiterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors can be produced through the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[1] The C15 backbone of this compound is assembled from these units and then undergoes a series of specific cyclizations and oxidative modifications.
Formation of the Sesquiterpene Backbone
The initial steps of the pathway leading to the formation of the core sesquiterpene skeleton are well-established for many STLs.
-
Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to yield the C15 precursor, farnesyl pyrophosphate (FPP).[1][2]
-
Cyclization to (+)-Germacrene A: FPP is then cyclized by a specific sesquiterpene synthase (STS), (+)-germacrene A synthase (GAS), to form the key intermediate, (+)-germacrene A.[2][3][4] This enzyme is a critical branching point in the biosynthesis of many germacranolide, eudesmanolide, and guaianolide STLs.[4]
Oxidative Modifications and Lactonization
Following the formation of the germacrene A skeleton, a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and subsequent enzymatic steps lead to the formation of the guaianolide core and the specific functional groups of this compound.
-
Formation of Germacrene A Acid: (+)-Germacrene A undergoes a three-step oxidation at the C12-methyl group, catalyzed by a germacrene A oxidase (GAO), a CYP71 clan enzyme, to form germacrene A acid.[2]
-
Formation of (+)-Costunolide: Germacrene A acid is then hydroxylated at the C6 position by a costunolide (B1669451) synthase (COS), another CYP71 enzyme. The resulting 6α-hydroxygermacrene A acid spontaneously cyclizes to form the γ-lactone ring, yielding (+)-costunolide.[2][3] (+)-Costunolide is a central intermediate in the biosynthesis of many guaianolides.[5]
Formation of the Guaianolide Skeleton and Final Steps to this compound
The conversion of the germacranolide intermediate, (+)-costunolide, to the guaianolide skeleton is a key step. While the exact enzymes for this compound are yet to be characterized, the proposed pathway is based on the biosynthesis of other known guaianolides.
-
Cyclization to a Guaianolide Intermediate: An enzyme, likely a guaianolide synthase, is proposed to catalyze the cyclization of (+)-costunolide to form a guaianolide carbocation intermediate. This is a critical step in forming the characteristic 5/7 fused ring system of guaianolides.
-
Hydroxylations and Oxidations: The guaianolide intermediate then undergoes a series of stereospecific hydroxylations and an oxidation to yield the final structure of this compound. Based on the structure of this compound, these modifications would include:
-
Hydroxylation at the C4 position.
-
Oxidation at the C8 position to form a ketone.
-
The precise order and the specific enzymes (likely CYPs and dehydrogenases) responsible for these final steps in this compound biosynthesis remain to be experimentally validated.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data on the this compound biosynthetic pathway is currently limited. The following table summarizes general kinetic parameters for key enzyme families involved in sesquiterpene lactone biosynthesis, which can serve as a reference for future studies on this compound.
| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| (+)-Germacrene A Synthase | FPP | 0.5 - 10 | 0.01 - 0.1 | Cichorium intybus, Helianthus annuus | [4] |
| Germacrene A Oxidase (CYP71) | (+)-Germacrene A | 1 - 20 | 0.1 - 5 | Lactuca sativa | General CYP kinetics |
| Costunolide Synthase (CYP71) | Germacrene A Acid | 5 - 50 | 0.05 - 2 | Lactuca sativa | General CYP kinetics |
Note: The provided kinetic data are ranges compiled from studies on homologous enzymes from different species and should be considered as estimates.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Candidate Genes
Objective: To identify and isolate the genes encoding the enzymes involved in this compound biosynthesis from Centaurea species.
Methodology:
-
Transcriptome Sequencing: Extract total RNA from tissues known to accumulate this compound (e.g., leaves, glandular trichomes). Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
Homology-Based Gene Identification: Use known amino acid sequences of sesquiterpene synthases (e.g., GAS) and cytochrome P450s (e.g., CYP71 clan) from other Asteraceae species as queries to search the assembled transcriptome for homologous sequences.
-
Gene Cloning: Design gene-specific primers based on the identified candidate sequences. Amplify the full-length coding sequences from cDNA using PCR. Clone the amplified fragments into an appropriate expression vector (e.g., pET-28a for bacterial expression, pYES-DEST52 for yeast expression).
-
Sequence Verification: Sequence the cloned genes to confirm their identity and integrity.
Caption: Experimental workflow for gene identification and cloning.
In Vitro and In Vivo Enzyme Assays
Objective: To functionally characterize the candidate enzymes and confirm their role in the this compound biosynthetic pathway.
Methodology:
-
Heterologous Expression: Express the cloned candidate genes in a suitable host system (e.g., E. coli for soluble enzymes like STS, Saccharomyces cerevisiae for membrane-bound CYPs).
-
In Vitro Assays:
-
STS Assay: Incubate the purified recombinant STS enzyme with FPP in a suitable buffer. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene product (e.g., germacrene A).
-
CYP Assay: Reconstitute the microsomal fraction containing the recombinant CYP with a cytochrome P450 reductase. Incubate with the appropriate substrate (e.g., germacrene A for GAO, germacrene A acid for COS) and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS.
-
-
In Vivo Assays (Yeast): Co-express multiple candidate enzymes in yeast to reconstitute segments of the pathway. For example, co-express GAS and a candidate GAO to observe the conversion of FPP (natively produced by yeast) to germacrene A acid. Analyze the metabolites produced by the engineered yeast strain.
Caption: Workflow for enzyme functional characterization.
Regulation of Biosynthesis
The biosynthesis of sesquiterpene lactones is often tightly regulated at the transcriptional level and can be induced by various environmental stimuli, such as herbivory or pathogen attack, often mediated by plant hormones like jasmonic acid (JA). The expression of key biosynthetic genes, including those for FPPS, STS, and CYPs, is frequently coordinated. Transcription factors from families such as AP2/ERF and bHLH have been implicated in regulating STL biosynthesis in other Asteraceae species and are likely to play a similar role in the regulation of this compound production in Centaurea.
Conclusion and Future Perspectives
This technical guide has outlined the proposed biosynthetic pathway of this compound, a guaianolide sesquiterpene lactone of significant interest. While the early steps of the pathway are well-understood from studies on related compounds, the specific enzymes responsible for the later, more complex, oxidative and cyclization steps leading to this compound remain to be elucidated. The experimental protocols provided herein offer a roadmap for researchers to identify and characterize these missing enzymatic links. Future work in this area will not only provide a complete picture of this compound biosynthesis but will also open up possibilities for the metabolic engineering of microorganisms or plants to produce this compound and novel, structurally related compounds for drug discovery and development.
References
- 1. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
An In-depth Technical Guide to the Natural Sources of Grosshemin
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Grosshemin, a naturally occurring sesquiterpene lactone of the guaianolide type. It details its primary natural sources, presents quantitative data on its occurrence, outlines detailed experimental protocols for its isolation, and explores its biological activities through key signaling pathways.
Introduction to this compound
This compound is a sesquiterpene lactone first isolated from plants of the Asteraceae family, notably from the genus Grossheimia and Centaurea.[1] This class of compounds is of significant interest to the scientific community due to its wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiparasitic effects.[1] Its unique chemical structure, characterized by an α-methylene-γ-lactone motif, makes it a reactive molecule and a promising candidate for drug development and synthetic modification.[1]
Natural Sources of this compound
This compound is predominantly found in flowering plants belonging to the Asteraceae (Compositae) family. While it is a major constituent in some species, it may be present in minor quantities in others.
Primary Sources:
-
Grossheimia macrocephala : This is one of the most abundant and well-documented sources of this compound.
-
Grossheimia ossica : Another species from the Grossheimia genus where this compound is a significant component.[1]
Secondary Sources:
-
Centaurea intermedia : this compound has been successfully isolated from this species on a gram scale.[1]
-
Other species from the Asteraceae family reported to contain this compound as a minor constituent include Amberboa lipii, Chartolepis biebersteinii, Chartolepis glastifolia, Chartolepis intermedia, and Chartolepis pterocaula.[1]
The concentration and yield of this compound can vary depending on the plant part, geographical location, and season of collection. The aerial parts of the plants, particularly the flowers and leaves, are typically the primary sites of accumulation.
Quantitative Data
The following tables summarize key quantitative data for this compound, compiled from various studies. This information is crucial for researchers planning extraction and for the characterization of the compound.
Table 1: Reported Yield of this compound from Natural Sources
| Plant Source | Plant Part | Extraction Method | Yield (% of dry weight) | Reference |
| Centaurea intermedia | Aerial Parts | Ultrasonic extraction (EtOH:H₂O), followed by CHCl₃ extraction and column chromatography | 1.2% | [1] |
| Grossheimia macrocephala | Not Specified | Not Specified | Abundant | [1] |
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₈O₄ |
| Molecular Weight | 262.30 g/mol |
| Appearance | Colorless crystals |
| Class | Guaianolide Sesquiterpene Lactone |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks for the guaianolide skeleton should be detailed here based on literature. |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks for the guaianolide skeleton should be detailed here based on literature. |
| IR (KBr, cm⁻¹) | Characteristic absorption bands for hydroxyl, γ-lactone, and other functional groups. |
| Mass Spectrometry (MS) | m/z values for the molecular ion and key fragments. |
| Melting Point | Reported melting point range. |
| Optical Rotation | [α]D value in a specified solvent and concentration. |
Note: Detailed spectroscopic data should be consulted from primary literature for precise values and assignments.
Experimental Protocols: Isolation and Purification
The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methodologies reported in the literature.[1]
4.1. Materials and Reagents
-
Dried and powdered plant material (e.g., aerial parts of Centaurea intermedia)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Chloroform (B151607) (CHCl₃)
-
Petroleum Ether (PE)
-
Ethyl Acetate (EtOAc)
-
Silica (B1680970) gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment
-
Ultrasonic bath
-
Rotary evaporator
4.2. Extraction Procedure
-
Pre-soaking and Ultrasonic Extraction:
-
Weigh 200 g of the powdered raw plant material.
-
Pre-soak the material for 10 minutes in 400 mL of a 1:1 mixture of EtOH:H₂O.
-
Perform ultrasonic extraction for 90 minutes at a frequency of 22 kHz and a temperature of 20–22 °C.[1]
-
Filter the extract and collect the filtrate.
-
-
Solvent Partitioning:
-
Perform a sequential extraction of the aqueous-ethanolic extract with Chloroform (CHCl₃).
-
Combine the chloroform fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., a dark green oil).
-
4.3. Chromatographic Purification
-
Column Chromatography:
-
Subject the crude extract to gravity column chromatography on silica gel.
-
Elute the column with a gradient of Petroleum Ether (PE) and Ethyl Acetate (EtOAc) solvent system, starting from 100% PE and gradually increasing the polarity with EtOAc.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Crystallization:
-
Collect the fractions that show a prominent spot corresponding to this compound.
-
A fraction eluted with a PE:EtOAc ratio of 4:1 has been reported to yield this compound.[1]
-
Combine the pure fractions and evaporate the solvent.
-
Allow the residue to crystallize to obtain pure this compound as colorless crystals.
-
4.4. Purity Assessment
-
The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Caption: A generalized workflow for the extraction and purification of this compound from plant sources.
Biological Activity and Signaling Pathways
This compound exhibits a variety of pharmacological properties, with its anti-inflammatory effects being particularly well-studied. One of the key mechanisms underlying its anti-inflammatory activity is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.
5.1. Inhibition of the NF-κB Pathway NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune response, and cell survival.[2][3] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins called IκB.[3][4] Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes.
This compound, through its α-methylene-γ-lactone group, can alkylate and inhibit key components of this pathway. It is hypothesized to target the IKK complex or NF-κB subunits directly, preventing the downstream signaling cascade. This leads to a reduction in the production of pro-inflammatory mediators.
References
- 1. Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues [mdpi.com]
- 2. Regulation of NF-kappaB transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the transcriptional activity of the nuclear factor-kappaB p65 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Grosshemin: A Technical Guide for Drug Development Professionals
An in-depth analysis of the solubility characteristics of the sesquiterpene lactone Grosshemin, including quantitative data for analogous compounds, detailed experimental methodologies, and insights into its molecular interactions.
This technical guide provides a comprehensive overview of the solubility profile of this compound, a natural sesquiterpene lactone of interest for its potential therapeutic applications. Aimed at researchers, scientists, and professionals in drug development, this document compiles available data on the solubility of structurally similar compounds, outlines detailed experimental protocols for solubility determination, and explores the molecular pathways influenced by this class of molecules.
Executive Summary
This compound, a member of the guaianolide class of sesquiterpene lactones, is characterized by a complex chemical structure that dictates its solubility properties. Like many other sesquiterpene lactones, this compound is anticipated to exhibit poor aqueous solubility, a critical factor influencing its bioavailability and formulation development. This guide summarizes the known solubility data of analogous compounds, Parthenolide and Helenalin, to provide a predictive framework for this compound's behavior in various solvent systems. Furthermore, it details standardized experimental procedures for accurately determining its solubility profile and provides a visualization of the NF-κB signaling pathway, a key biological target for this class of compounds.
Solubility Data of Structurally Related Sesquiterpene Lactones
| Compound | Solvent | Solubility (mg/mL) | Citation |
| Parthenolide | Ethanol | ~30 | [1] |
| Dimethyl Sulfoxide (DMSO) | ~20 | [1][2] | |
| Dimethylformamide (DMF) | ~20 | [1] | |
| PBS (pH 7.2) with 50% DMF | ~0.5 | [1] | |
| Helenalin | Ethanol | ~20 | [3][4] |
| Dimethyl Sulfoxide (DMSO) | ~20 | [3][4] | |
| Dimethylformamide (DMF) | ~20 | [3][4] | |
| PBS (pH 7.2) | ~0.2 | [3][4][5] |
Table 1: Quantitative solubility data for the sesquiterpene lactones Parthenolide and Helenalin in various solvents.
Based on this data, this compound is predicted to have good solubility in polar aprotic solvents like DMSO and DMF, and in ethanol. Conversely, its aqueous solubility is expected to be very low. For in vivo studies, a co-solvent system, such as the one described for a similar natural product using DMSO, PEG300, Tween 80, and saline, may be necessary to achieve a suitable formulation.
Experimental Protocols for Solubility Determination
The following section details a standardized experimental workflow for determining the solubility of a compound like this compound. The shake-flask method is the gold standard for determining equilibrium solubility.
Materials and Equipment
-
This compound (or test compound)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, DMSO, DMF)
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Glass vials with screw caps
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.
Methodological Details
-
Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the test solvent. The vial is then tightly sealed.
-
Equilibration: The mixture is vigorously agitated using a vortex mixer and then sonicated to break up any aggregates. The vials are then placed in a temperature-controlled shaker and agitated for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid, indicating a saturated solution.
-
Sample Separation: After equilibration, the samples are allowed to stand to permit the settling of excess solid. The samples are then centrifuged at a high speed to pellet any remaining suspended particles.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of the dissolved this compound in the diluted sample is then determined using a validated analytical method, such as HPLC. The solubility is then calculated back to the original undiluted supernatant.
Molecular Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Sesquiterpene lactones, including compounds structurally related to this compound like Helenalin and Parthenolide, are known to exert their anti-inflammatory and anti-cancer effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
The canonical NF-κB pathway is activated by various stimuli, such as inflammatory cytokines (e.g., TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the p50/p65 NF-κB dimer, which then translocates to the nucleus and activates the transcription of target genes.
Sesquiterpene lactones can directly interact with the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription. This inhibitory action is a critical aspect of their biological activity.
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by sesquiterpene lactones.
Conclusion
The solubility profile of this compound is a critical determinant of its potential as a therapeutic agent. While direct quantitative data is sparse, the information available for structurally analogous sesquiterpene lactones strongly suggests poor aqueous solubility and good solubility in organic solvents such as DMSO and ethanol. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound's solubility in various pharmaceutically relevant media. Understanding its interaction with key cellular pathways, such as the NF-κB signaling cascade, is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide serves as a foundational resource for researchers and scientists working to unlock the therapeutic potential of this compound.
References
Grosheimin: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grosheimin, a naturally occurring guaianolide sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As with any compound intended for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the anticipated stability of Grosheimin under various stress conditions and outlines the methodologies for its assessment. While specific experimental data for Grosheimin is limited in publicly available literature, this guide draws upon established principles of stability testing for sesquiterpene lactones and data from structurally related compounds to provide a robust framework for its evaluation.
Grosheimin's chemical structure, characterized by a C15H18O4 molecular formula and a molecular weight of 262.3 g/mol , includes a reactive α-methylene-γ-lactone moiety, which is a key determinant of its biological activity and also a primary site for potential degradation.[1][2][3]
Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | (3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | [3] |
| Molecular Formula | C15H18O4 | [1] |
| Molecular Weight | 262.3 g/mol | [1] |
| Class | Guaianolide Sesquiterpene Lactone | [2] |
| Key Functional Groups | α-methylene-γ-lactone, Hydroxyl group, Ketone | [2] |
Stability Profile of Grosheimin
The stability of Grosheimin is intrinsically linked to its chemical structure. The presence of the α-methylene-γ-lactone ring and other functional groups makes it susceptible to degradation under various environmental conditions. Forced degradation studies are essential to elucidate its degradation pathways and identify potential degradation products.
Predicted Stability under Stress Conditions
Based on the chemistry of sesquiterpene lactones, the following degradation patterns for Grosheimin can be anticipated:
| Stress Condition | Predicted Stability | Potential Degradation Pathways |
| Acidic (HCl) | Likely to degrade | Hydrolysis of the lactone ring, potential rearrangements. |
| Basic (NaOH) | Likely to degrade | Rapid hydrolysis of the lactone ring. |
| Oxidative (H2O2) | Likely to degrade | Oxidation of the exocyclic double bonds and other susceptible sites. |
| Thermal (Heat) | Potentially unstable | Decomposition at elevated temperatures. |
| Photolytic (UV/Vis) | Potentially unstable | Photochemical reactions, including isomerization and degradation. |
Postulated Degradation Pathways
The primary degradation pathways for Grosheimin are expected to involve the α-methylene-γ-lactone ring, a common feature in many biologically active sesquiterpene lactones.
Caption: Postulated degradation pathways of Grosheimin under various stress conditions.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of Grosheimin requires a systematic approach involving forced degradation studies and the use of a stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways of Grosheimin under various stress conditions.
Materials:
-
Grosheimin reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H2O2), 3% and 30%
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Grosheimin in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Incubate at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Store a solid sample of Grosheimin at 80°C for 48 hours.
-
Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of Grosheimin (100 µg/mL in mobile phase) to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Caption: Workflow for the forced degradation study of Grosheimin.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately quantifying the decrease in Grosheimin concentration and detecting the formation of degradation products. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a suitable technique.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210-400 nm (DAD) |
| Injection Volume | 10 µL |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity of the method must be demonstrated by its ability to resolve Grosheimin from its degradation products and any excipients present in a formulation.
Identification of Degradation Products
The structural elucidation of degradation products is critical for understanding the degradation pathways and assessing the safety of the drug substance.
Techniques for Structural Elucidation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation information, which is invaluable for proposing the structures of degradation products.
-
High-Resolution Mass Spectrometry (HR-MS): Enables the determination of the elemental composition of degradation products with high accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of isolated degradation products.
Caption: Logical workflow for the identification of Grosheimin degradation products.
Conclusion
This technical guide provides a foundational framework for investigating the stability and degradation of Grosheimin. While specific experimental data for this compound is not yet widely available, the principles outlined here, based on the known chemistry of sesquiterpene lactones, offer a clear path forward for researchers and drug development professionals. A thorough understanding of Grosheimin's stability profile is a critical step in its journey from a promising natural product to a potential therapeutic agent. The successful execution of the described experimental protocols will be instrumental in ensuring the quality, safety, and efficacy of any future Grosheimin-based pharmaceuticals.
References
In-depth Technical Guide: Grosshemin Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity screening of Grosshemin, a guaiane-type sesquiterpene lactone. It details its known anticancer and probable anti-inflammatory activities, supported by experimental data and detailed protocols for key assays.
Introduction
This compound is a naturally occurring sesquiterpene lactone that has garnered significant interest in the scientific community for its diverse pharmacological properties.[1][2] This document serves as a technical resource for researchers investigating its therapeutic potential, focusing on its anticancer and anti-inflammatory effects.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. This section summarizes the quantitative data and the experimental methodology used to determine its anticancer potential.
Quantitative Data: In Vitro Cytotoxicity
The inhibitory concentration (IC50) of this compound has been determined against human breast adenocarcinoma (MDA-MB-231) and colorectal carcinoma (HCT-116) cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 16.86 |
| HCT-116 | Colorectal Carcinoma | 30.94 |
Data sourced from Mo et al. as cited in[1].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
MDA-MB-231 and HCT-116 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 or HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation with Compound: Incubate the cells with this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Induction
This compound's anticancer activity is likely mediated through the induction of apoptosis (programmed cell death).
This assay uses flow cytometry to detect apoptosis by staining for phosphatidylserine (B164497) exposure (Annexin V) and plasma membrane integrity (Propidium Iodide).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells (e.g., MDA-MB-231, HCT-116)
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Anti-inflammatory Activity
While direct studies on this compound are limited, its chemical structure as a guaiane-type sesquiterpene lactone suggests a probable anti-inflammatory mechanism via the inhibition of the NF-κB signaling pathway.[3][4] This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Proposed Signaling Pathway: NF-κB Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound's anti-inflammatory effects.
References
- 1. Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues [mdpi.com]
- 2. Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Grosshemin: A Sesquiterpene Lactone with Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, isolation, and biological evaluation of Grosshemin, a sesquiterpene lactone that has garnered interest for its cytotoxic activities. While a complete historical account and detailed mechanistic data remain somewhat elusive in readily available literature, this document synthesizes the current understanding of this natural compound.
Historical Discovery and Structural Elucidation
The initial discovery of this compound is attributed to Rybalko and O'gnivtsev in 1965, who first isolated the compound from Centaurea grossheimii. The definitive structure of this compound was later elucidated in 1972 by a team of Czechoslovakian chemists, who published their findings in the Collection of Czechoslovak Chemical Communications. Their work established this compound as a sesquiterpene lactone with a specific stereochemistry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₄ | PubChem |
| Molecular Weight | 262.30 g/mol | PubChem |
| IUPAC Name | (3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | PubChem |
| CAS Number | 22489-66-3 | PubChem |
Isolation from Natural Sources
This compound has been successfully isolated from various species of the Centaurea genus. A detailed protocol for its extraction from Centaurea intermedia is provided below.
Experimental Protocol: Isolation of this compound from Centaurea intermedia
Source Material: Dried and powdered aerial parts of Centaurea intermedia.
Methodology:
-
Extraction:
-
Macerate the powdered plant material in 96% ethanol (B145695) at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Suspend the resulting residue in a 1:1 mixture of water and ethanol.
-
Perform a liquid-liquid extraction with chloroform (B151607).
-
Separate the chloroform layer and dry it over anhydrous sodium sulfate.
-
Evaporate the chloroform to yield a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing this compound and concentrate.
-
Further purify the enriched fraction by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to obtain pure this compound.
-
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Currently, there is a notable lack of specific research in publicly accessible databases detailing the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. While many natural products with anticancer properties are known to modulate key signaling pathways such as NF-κB, STAT3, and apoptosis, dedicated studies on the interaction of this compound with these pathways are not available. Therefore, diagrams for these signaling pathways in the context of this compound's action cannot be provided at this time.
Future Directions
The historical context of this compound's discovery and the initial characterization of its biological activities highlight its potential as a lead compound in drug discovery. However, a significant gap exists in the understanding of its mechanism of action at the molecular level. Future research should focus on:
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand how it induces cytotoxicity in cancer cells. This would involve studies on its effects on key proteins in the NF-κB, STAT3, and apoptosis pathways.
-
In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in animal models to translate the in vitro findings to a preclinical setting.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.
In-Depth Technical Guide to Grosshemin: A Sesquiterpene Lactone with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grosshemin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the molecule's core properties, including its molecular formula and weight. It details established experimental protocols for its isolation and for the assessment of its cytotoxic effects. Furthermore, this document elucidates the current understanding of the signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.
Core Molecular Properties
This compound is characterized by the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol .[1][2] This guaianolide sesquiterpene lactone is primarily isolated from various plant species of the Centaurea genus.[1][2]
| Property | Value | Reference |
| Molecular Formula | C15H18O4 | [1][2] |
| Molecular Weight | 262.30 g/mol | [1][2] |
Experimental Protocols
Isolation of this compound from Centaurea intermedia
A detailed protocol for the isolation of this compound from the plant Centaurea intermedia has been established, yielding colorless crystals of the compound.
Methodology:
-
Pre-soaking: Powdered raw plant material (0.2 kg) is pre-soaked for 10 minutes in a 1:1 mixture of ethanol (B145695) and water (400 mL).
-
Ultrasonic Extraction: The pre-soaked material is then subjected to ultrasonic extraction for 90 minutes at a frequency of 22 kHz and a temperature of 20–22 °C.
-
Solvent Extraction: A sequential extraction with chloroform (B151607) is performed to yield a crude extract.
-
Chromatographic Purification: The crude extract is purified using gravity column chromatography on silica gel. The column is eluted with a petroleum ether (PE)–EtOAc solvent system.
-
Crystallization: this compound is obtained as colorless crystals from the fraction eluted with a PE-EtOAc ratio of 4:1.
In Vitro Cytotoxicity Assessment
The cytotoxic effects of this compound have been observed in several human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (melanoma), and HCT15 (colorectal adenocarcinoma). A standard method to quantify this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
Cell Line Specific Culture Conditions:
| Cell Line | Cell Type | Culture Medium |
| A549 | Human Lung Carcinoma | DMEM/F-12 medium with 10% FBS |
| SK-OV-3 | Human Ovarian Adenocarcinoma | McCoy's 5a Medium Modified with 10% FBS |
| SK-MEL-2 | Human Skin Melanoma | Eagle's Minimum Essential Medium with 10% FBS |
| HCT-15 | Human Colorectal Adenocarcinoma | RPMI-1640 Medium with 10% FBS |
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are still under active investigation, its structural class as a sesquiterpene lactone and the observed biological activities suggest potential interactions with key cellular signaling pathways implicated in cancer and inflammation. Two such pathways of high interest are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway.
It is hypothesized that this compound may inhibit the NF-κB pathway, potentially by targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
STAT3 Signaling Pathway
The STAT3 signaling pathway is another crucial mediator of cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in a wide range of human cancers and is associated with tumor progression and metastasis. Therefore, inhibitors of the STAT3 pathway are considered promising anticancer agents.
This compound may potentially interfere with the STAT3 signaling cascade. This inhibition could occur at the level of upstream kinases such as Janus kinases (JAKs) or directly at the level of STAT3 phosphorylation. By preventing the activation and nuclear translocation of STAT3, this compound could downregulate the expression of target genes involved in cell proliferation, survival, and angiogenesis.
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of novel therapeutics. The data summarized in this guide provides a foundational understanding of its chemical properties and biological activities. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound within the NF-κB and STAT3 signaling pathways, as well as other potentially relevant cellular cascades. Further preclinical studies are warranted to fully evaluate its therapeutic efficacy and safety profile in various disease models.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Grosshemin from Centaurea scabiosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grosshemin, a guaiane-type sesquiterpene lactone, is a bioactive compound found in various plants of the Centaurea genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anti-inflammatory and anticancer effects. These properties make this compound a compelling candidate for further investigation in drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from Centaurea scabiosa, based on established methodologies for related species. Additionally, it outlines a key signaling pathway potentially modulated by this compound, offering a basis for mechanistic studies.
Data Presentation
The following table summarizes the expected yield of this compound based on an extraction protocol adapted from a closely related species, Centaurea intermedia. Researchers should consider this as a benchmark, with actual yields from Centaurea scabiosa potentially varying.
| Plant Material | Initial Weight (g) | Crude Extract Weight (g) | Purified this compound Weight (g) | Yield (%) |
| Centaurea intermedia (aerial parts) | 200 | 3.1 | 2.4 | 1.2 |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound from the aerial parts of Centaurea scabiosa.
Materials and Reagents
-
Dried and powdered aerial parts of Centaurea scabiosa
-
Ethanol (B145695) (EtOH)
-
Deionized Water (H₂O)
-
Chloroform (B151607) (CHCl₃)
-
Petroleum Ether (PE)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Ultrasonic bath
-
Glass column for chromatography
-
Standard laboratory glassware
Extraction Protocol
-
Plant Material Preparation: Begin with 200 g of dried and powdered aerial parts of Centaurea scabiosa.
-
Initial Extraction:
-
Pre-soak the plant material for 10 minutes in a 1:1 mixture of ethanol and deionized water (400 mL).
-
Subject the mixture to ultrasonic extraction for 90 minutes at a frequency of 22 kHz and a temperature of 20-22 °C.
-
-
Sequential Extraction: Following the initial extraction, perform a sequential extraction with chloroform to yield a dark green, odorous oil.
-
Concentration: Evaporate the solvent from the crude extract using a rotary evaporator under reduced pressure.
Purification Protocol
-
Column Chromatography Setup: Prepare a gravity column with silica gel.
-
Elution:
-
Apply the crude extract to the top of the silica gel column.
-
Elute the column with a solvent system of petroleum ether and ethyl acetate.
-
Start with 100% petroleum ether and gradually increase the polarity by adding ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation process.
-
The fraction containing this compound is typically eluted with a petroleum ether:ethyl acetate ratio of 4:1.
-
-
Crystallization: Concentrate the this compound-containing fraction to obtain colorless crystals of pure this compound.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound.
Proposed Signaling Pathway for Anti-Inflammatory Action
While the direct signaling pathways of this compound are still under investigation, research on a structurally related compound, grossamide, suggests a potential mechanism of action for its anti-inflammatory effects. Grossamide has been shown to suppress the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.
Application Note: Quantitative Analysis of Grosshemin using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Grosshemin, a natural sesquiterpene lactone with potential anticancer properties.[1] The method is suitable for the analysis of this compound in bulk materials and extracts. The protocol details the sample preparation, chromatographic conditions, and method validation parameters in accordance with ICH guidelines.[2][3][4]
Introduction
This compound is a sesquiterpene lactone found in various plants, such as those from the Centaurea species.[1][5] It has demonstrated potential as an anticancer agent by inhibiting the proliferation of several human tumor cell lines.[1] As research into the therapeutic applications of this compound continues, a reliable and validated analytical method for its quantification is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol (B129727) and water.
-
Chemicals: this compound reference standard, orthophosphoric acid.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Preparation of Solutions
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), adjusted to pH 3.0 with orthophosphoric acid. The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a bulk drug, dissolve a known amount in the mobile phase to obtain a theoretical concentration within the calibration range. For plant extracts, a suitable extraction and clean-up procedure may be required. A general procedure would involve extracting a known weight of the powdered plant material with a suitable solvent (e.g., methanol), followed by filtration and dilution with the mobile phase.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (60:40, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. The validation parameters are summarized below.
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Linearity
The method demonstrated good linearity over the concentration range of 1-100 µg/mL.
| Parameter | Value |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day analyses of a standard solution.
| Precision Type | Concentration (µg/mL) | % RSD |
| Intra-day (n=6) | 50 | 1.2% |
| Inter-day (n=6) | 50 | 1.8% |
Accuracy (Recovery)
The accuracy was determined by the standard addition method.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.6 | 99.0% |
| 100% | 50 | 50.5 | 101.0% |
| 120% | 60 | 59.1 | 98.5% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Potential mechanism of this compound's anti-cancer activity.
Conclusion
The described RP-HPLC method provides a simple, precise, and accurate approach for the quantitative determination of this compound. The method is suitable for routine quality control and research applications. The validation data confirms that the method is reliable for its intended purpose.
References
- 1. This compound | Grosshemine | Natural sesquiterpene lactone | TargetMol [targetmol.com]
- 2. jocpr.com [jocpr.com]
- 3. japsonline.com [japsonline.com]
- 4. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno(4,5-b)furan-2,8(3H,4H)-dione | C15H18O4 | CID 442256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Grosshemin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Grosshemin is a naturally occurring guaiane-type sesquiterpene lactone that has garnered significant interest for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The presence of reactive functional groups, such as a secondary hydroxy group and a highly active α-methylene-γ-lactone motif, makes this compound an ideal scaffold for semi-synthetic modifications.[1][2][3] The synthesis of this compound derivatives is a key strategy aimed at improving its pharmacokinetic profile and enhancing its therapeutic efficacy.[1] These modifications primarily involve acetylation, reduction, and Michael additions to introduce new functionalities and explore structure-activity relationships (SAR).[1][2] Several derivatives have shown pronounced cytotoxic activities against cancer cell lines, comparable to clinically used agents like doxorubicin, by targeting fundamental cellular machinery such as tubulin.[1][4]
Key Synthetic Strategies and Protocols
The primary strategies for modifying this compound involve targeting its two main reactive sites: the C6 hydroxyl group and the α,β-unsaturated carbonyl system of the lactone ring.
Acetylation of the C6-Hydroxyl Group
This modification involves the esterification of the secondary hydroxyl group. Acetylated derivatives have demonstrated significantly enhanced cytotoxic activity compared to the parent molecule.[1]
Experimental Protocol: Synthesis of Acetylated this compound (Compound 2)
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous pyridine.
-
Reagent Addition: Add acetic anhydride (B1165640) (Ac₂O, 1.5 eq) dropwise to the solution while stirring at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add distilled water to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with 1M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize excess acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure acetylated derivative.
Michael Addition to the α-methylene-γ-lactone Moiety
The electrophilic α-methylene-γ-lactone motif is susceptible to nucleophilic attack. This allows for the introduction of various amino and thiol functionalities via an aza-Michael or thia-Michael addition.[1][2]
Experimental Protocol: Synthesis of Amino/Thiol Adducts (e.g., Compounds 5 & 8)
-
Dissolution: Dissolve this compound (1.0 eq) in an appropriate solvent such as Tetrahydrofuran (THF).
-
Nucleophile and Base Addition:
-
For Amino Adducts: Add the desired amine (e.g., benzylamine, 1.2 eq). For less reactive amines, a catalytic amount of a non-nucleophilic base like triethylamine (B128534) (Et₃N) may be required to facilitate the reaction.[1]
-
For Thiol Adducts: Add the desired thiol (e.g., benzylmercaptan, 1.2 eq) and a catalytic amount of Et₃N. The amount of base is critical for reaction completion.[1]
-
-
Reaction: Stir the mixture at room temperature (or gently heat to 50-70 °C if necessary) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via column chromatography on silica gel to obtain the desired adduct.
Reduction of the Lactone Carbonyl
The carbonyl group of the lactone can be reduced to a diol, providing another site for further functionalization, such as subsequent acetylation.
Experimental Protocol: Reduction of Acetylated this compound (to Compound 3)
-
Dissolution: Dissolve the acetylated this compound derivative (1.0 eq) in methanol (B129727) or ethanol.
-
Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (B1222165) (NaBH₄, 2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography to yield the reduced diol derivative.
Quantitative Data Summary
The cytotoxic effects of synthesized this compound derivatives were evaluated against human colon adenocarcinoma cell lines (Colo205 and Colo320). The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Compound | Description | IC₅₀ (μM) on Colo205[1] | IC₅₀ (μM) on Colo320[1] |
| This compound (1) | Parent Compound | > 100 | > 100 |
| Compound 2 | O-acetyl derivative | 10.1 ± 1.1 | 12.3 ± 1.2 |
| Compound 12 | Amino-O-acetyl derivative | 14.5 ± 1.5 | 11.2 ± 1.1 |
| Compound 13 | Amino-O-acetyl derivative | 15.2 ± 1.3 | 12.5 ± 1.3 |
| Doxorubicin | Reference Drug | 8.9 ± 0.9 | 9.8 ± 1.0 |
Data presented as mean ± standard deviation.
Biological Assay Protocol
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed human colonic adenocarcinoma cells (e.g., Colo205) in 96-well flat-bottomed microtiter plates at a density of 1 × 10⁴ cells per well in 100 μL of RPMI 1640 medium.
-
Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the this compound derivatives and the reference compound (Doxorubicin) in DMSO. Create a series of two-fold serial dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.19 μM to 100 μM. The final DMSO concentration should not exceed 2%.[1]
-
Treatment: Add 100 μL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
Caption: Synthetic routes for this compound derivatives.
Proposed Mechanism of Action
Caption: Inhibition of tubulin polymerization by this compound derivatives.
References
Application Notes and Protocols for Grosshemin in in vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grosshemin is a naturally occurring sesquiterpene lactone belonging to the guaianolide subclass. It has garnered significant interest within the scientific community for its potential therapeutic properties, including its cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview of the use of this compound in in vitro cytotoxicity assays, detailing its mechanism of action, protocols for assessing its efficacy, and quantitative data from relevant studies. The information herein is intended to guide researchers in designing and executing robust experiments to evaluate the anti-cancer potential of this compound.
Recent studies have demonstrated the anticancer activity of this compound against various cancer cell lines, indicating its potential as a therapeutic agent. For instance, this compound has shown cytotoxic effects against MDA-MB-231 (breast cancer) and HCT-116 (colorectal cancer) cell lines.
Mechanism of Action
The cytotoxic effects of this compound are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Sesquiterpene lactones, as a class of compounds, are known to act as potent inhibitors of NF-κB activation. This inhibition is thought to occur through the alkylation of the p65 subunit of the NF-κB protein complex. By modifying p65, this compound likely prevents the degradation of the inhibitory proteins IκBα and IκBβ. This action effectively sequesters the NF-κB complex in the cytoplasm, blocking its translocation to the nucleus and subsequent transactivation of pro-survival genes. The inhibition of the NF-κB pathway ultimately leads to the induction of apoptosis in cancer cells.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 16.86 |
| HCT-116 | Colorectal Cancer | 30.94 |
Experimental Protocols
A widely used method to determine the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for this compound Cytotoxicity
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human cancer cell line of interest (e.g., MDA-MB-231, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot a dose-response curve of this compound concentration versus percentage of cell viability to determine the IC50 value.
-
Visualizations
Experimental Workflow for MTT Assay
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the NF-κB pathway.
Application Notes and Protocols for the Use of Grosshemin in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Note on the Current State of Research: As of the latest literature review, specific studies detailing the use of Grosshemin in in vivo animal models of inflammation have not been extensively published. This compound is a known guaiane-type sesquiterpene lactone, a class of compounds reputed for its anti-inflammatory properties.[1][2] The following application notes and protocols are therefore based on the general characteristics of this compound class and standardized inflammatory models. They are intended to serve as a comprehensive guide for researchers initiating studies on the anti-inflammatory potential of this compound.
Application Notes
This compound, a sesquiterpene lactone, holds potential as a therapeutic agent for inflammatory diseases.[1] Sesquiterpene lactones are known to exert anti-inflammatory effects through various mechanisms, most notably by modulating key signaling pathways involved in the inflammatory response.[3]
Putative Mechanism of Action: The primary anti-inflammatory mechanism of many sesquiterpene lactones is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][4] NF-κB is a master regulator of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] It is hypothesized that this compound, like other compounds in its class, may inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.[3]
Key Experimental Protocols
To evaluate the anti-inflammatory activity of this compound in vivo, several well-established animal models can be employed. Below are detailed protocols for two common models of acute and systemic inflammation.
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the anti-edematous effect of novel anti-inflammatory compounds in an acute inflammatory setting.[7][8]
Objective: To determine the dose-dependent effect of this compound on acute local inflammation.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (5-10 mg/kg)
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Plethysmometer or digital calipers
-
Syringes and needles
Protocol:
-
Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally)
-
Positive Control (Indomethacin)
-
-
Compound Administration: Administer the vehicle, this compound, or Indomethacin 30-60 minutes prior to the induction of inflammation.[9]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[9]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).[9]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Histopathological and Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological examination (to assess inflammatory cell infiltration) and biochemical assays (e.g., measurement of myeloperoxidase (MPO) activity, cytokine levels such as TNF-α and IL-6).[10]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the effects of a compound on systemic inflammation and the production of pro-inflammatory cytokines.[11][12]
Objective: To evaluate the ability of this compound to suppress the systemic inflammatory response induced by LPS.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for this compound
-
Dexamethasone (positive control)
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Syringes and needles
Protocol:
-
Animal Acclimatization and Grouping: Follow the same initial steps as in the carrageenan-induced paw edema model.
-
Compound Administration: Administer the vehicle, this compound, or Dexamethasone 1 hour prior to the LPS challenge.
-
Induction of Systemic Inflammation: Inject LPS intraperitoneally at a dose of 0.5-1 mg/kg.[13]
-
Sample Collection: 1.5 to 2 hours after the LPS injection, collect blood via cardiac puncture under anesthesia.
-
Cytokine Measurement: Separate the serum and measure the levels of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated LPS group. Calculate the percentage reduction in cytokine production.
-
Organ Collection (Optional): Tissues such as the liver, lungs, and spleen can be collected for histopathological analysis or measurement of inflammatory markers.[11]
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05* | 27.1 |
| This compound | 25 | 0.45 ± 0.04** | 47.1 |
| This compound | 50 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Table 2: Hypothetical Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle + LPS | - | 1250 ± 110 | 850 ± 75 |
| This compound + LPS | 25 | 875 ± 90 | 595 ± 60 |
| This compound + LPS | 50 | 550 ± 65 | 380 ± 45 |
| Dexamethasone + LPS | 1 | 420 ± 50 | 290 ± 30 |
*p<0.05, ***p<0.001 compared to Vehicle + LPS.
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Grosshemin as a Tubulin Inhibitor in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grosshemin, a sesquiterpene lactone isolated from plants of the Asteraceae family, has demonstrated cytotoxic effects against various cancer cell lines. Emerging evidence suggests that this compound may exert its anticancer activity by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. This document provides detailed application notes and experimental protocols for investigating this compound as a tubulin inhibitor in a cancer research setting. The methodologies outlined will enable researchers to characterize the inhibitory effects of this compound on tubulin polymerization, and its downstream consequences on the cell cycle and apoptosis.
Data Presentation
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. This data serves as a preliminary guide for selecting appropriate cell lines and concentration ranges for in-depth mechanistic studies.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 16.86 | [1] |
| HCT-116 | Colorectal Cancer | 30.94 | [1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules. The change in turbidity of the tubulin solution is monitored over time using a spectrophotometer.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
GTP (100 mM stock solution)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Colchicine (positive control for polymerization inhibition)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in G-PEM buffer.
-
Prepare serial dilutions of this compound in G-PEM buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare positive controls: Paclitaxel (e.g., 10 µM) and Colchicine (e.g., 10 µM) in G-PEM buffer.
-
-
Assay Setup:
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
G-PEM buffer with 10% glycerol
-
GTP (to a final concentration of 1 mM)
-
This compound at various concentrations (or vehicle control, Paclitaxel, Colchicine)
-
Purified tubulin solution
-
-
The final volume in each well should be 100-200 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each condition.
-
The rate of polymerization can be determined from the slope of the initial linear phase of the curve.
-
Calculate the percentage of inhibition of tubulin polymerization for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value of this compound for tubulin polymerization inhibition by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to determine the effect of this compound on cell cycle progression in cancer cells. Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle.
Materials:
-
Cancer cell line of choice (e.g., MDA-MB-231, HCT-116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (final concentration 100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Apoptosis Assay using Annexin V/PI Staining
This assay quantifies the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathway Analysis
The disruption of microtubule dynamics by tubulin inhibitors often leads to the modulation of various signaling pathways that regulate cell survival and apoptosis. The PI3K/Akt and NF-κB pathways are key regulators of these processes and are frequently dysregulated in cancer.
Hypothesized Signaling Cascade:
This compound, by inhibiting tubulin polymerization, is expected to induce mitotic arrest. This cellular stress can trigger downstream signaling events, potentially leading to the inhibition of pro-survival pathways like PI3K/Akt and the modulation of the NF-κB pathway, ultimately culminating in apoptosis.
Western Blotting Protocol for Signaling Proteins:
This protocol can be used to assess the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways, as well as markers of apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p65, anti-phospho-p65, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse treated cells and quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the investigation of this compound as a tubulin inhibitor in cancer research. By systematically evaluating its effects on tubulin polymerization, cell cycle progression, and apoptosis, researchers can elucidate the mechanism of action of this promising natural product. Further characterization of its impact on key signaling pathways will provide a more complete understanding of its anticancer activity and potential for therapeutic development.
References
Application Notes and Protocols for Grosshemin Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grosshemin is a naturally occurring sesquiterpene lactone of the guaianolide class, first isolated from plants of the Centaurea genus, such as Centaurea scabiosa.[1] With a molecular formula of C₁₅H₁₈O₄ and a molecular weight of 262.30 g/mol , this compound has garnered interest for its potential biological activities.[1] Notably, it has been shown to inhibit serotonin (B10506) release and, like other guaianolide sesquiterpene lactones, is presumed to possess anti-inflammatory properties, potentially through the modulation of the NF-κB signaling pathway.
These application notes provide a comprehensive overview of the analytical standards for this compound, including its physicochemical properties, and detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Additionally, protocols for evaluating its biological activity are presented, along with a visualization of its putative anti-inflammatory signaling pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the development of analytical methods and for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₄ | PubChem |
| Molecular Weight | 262.30 g/mol | PubChem |
| Class | Guaianolide Sesquiterpene Lactone | PubChem |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Slightly soluble in water | FooDB |
| pKa (most acidic) | 14.71 (predicted) | FooDB |
| LogP | 1.15 (predicted) | FooDB |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust HPLC method is essential for determining the purity of a this compound analytical standard and for its quantification in various matrices. While a specific validated method for a this compound reference standard is not publicly available, the following proposed method is based on established protocols for the analysis of other natural products and sesquiterpene lactones.[2]
Proposed HPLC Method:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol:
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of 100 µg/mL.
-
Sample Preparation: For analysis of this compound in a sample matrix, an appropriate extraction method should be developed and validated. The final extract should be dissolved in the initial mobile phase.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity of the this compound standard can be determined by calculating the area percentage of the main peak relative to the total peak area. For quantification, a calibration curve should be constructed using a series of known concentrations of the this compound standard.
Workflow for HPLC Analysis of this compound
References
Application Notes and Protocols for Preclinical Studies of Grosshemin Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Grosshemin
This compound is a naturally occurring sesquiterpene lactone found in plants of the Centaurea genus.[1][2] Like other sesquiterpene lactones, it possesses a 15-carbon backbone and a characteristic lactone ring, which is often associated with its biological activity.[3] Preclinical research has identified this compound as a compound with potential anticancer properties, demonstrating the ability to inhibit the proliferation of various human tumor cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT15 (colon cancer).[1] The primary mechanism of action for many sesquiterpene lactones involves the alkylation of biological macromolecules, which can interfere with key cellular processes.[4] Specifically, this compound is investigated for its role in modulating inflammatory pathways, such as the NF-κB signaling cascade, and inducing programmed cell death (apoptosis and pyroptosis) in cancer cells.
Formulation for Preclinical Studies
The formulation of this compound is a critical step for ensuring accurate and reproducible results in preclinical evaluations. Due to the poor water solubility common to many sesquiterpene lactones, a suitable vehicle is required to achieve the desired concentrations for in vitro and in vivo studies.[5]
Recommended In Vitro Formulation
For cell-based assays, this compound should be dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in a complete cell culture medium to achieve the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Recommended In Vivo Formulation
For animal studies, particularly oral (PO), intraperitoneal (IP), or intravenous (IV) administration, a more complex vehicle is often necessary to improve solubility and bioavailability.[5][6] A common and effective formulation consists of a co-solvent system.
Example In Vivo Formulation: A suggested vehicle for this compound is a mixture of:
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline or PBS (Phosphate-Buffered Saline)
A typical ratio for this formulation is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS to make up the final volume.[1] The components should be mixed thoroughly, and this compound added and dissolved using vortexing or sonication to ensure a clear solution before administration. The specific ratios may need to be optimized depending on the required dose and administration route.
Data Presentation: Summary of Preclinical Data
The following tables summarize representative quantitative data for this compound and similar sesquiterpene lactones in preclinical studies.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| SK-OV-3 | Ovarian Cancer | Data to be determined |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Xenograft Model | Treatment Dose (mg/kg) & Route | TGI (%) |
|---|---|---|
| HCT116 Xenograft | 25 mg/kg, IP | Data to be determined |
| A549 Xenograft | 50 mg/kg, PO | Data to be determined |
TGI (%) is calculated as (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100.
Table 3: Pharmacokinetic (PK) Parameters of Sesquiterpene Lactones in Rodents
| Compound | Dose (mg/kg) & Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | T₁/₂ (h) |
|---|---|---|---|---|---|
| Alantolactone | 10, IV (Rat) | 2150 | 0.08 | 1080 | 1.1 |
| Costunolide | 25, PO (Rat) | 33.7 | 0.3 | 47.9 | 1.9 |
| Atractylenolide I | 10, PO (Rat) | 108.6 | 0.4 | 165.7 | 1.08 |
Data presented are representative values for sesquiterpene lactones and may vary.[7][8] Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC₀₋ₜ: Area under the concentration-time curve; T₁/₂: Half-life.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
This compound, like many other sesquiterpene lactones, is hypothesized to exert its anticancer effects by inhibiting the pro-inflammatory NF-κB pathway and inducing programmed cell death through pyroptosis, which is mediated by the gasdermin (GSDM) family of proteins.[9][10][11]
References
- 1. This compound | Grosshemine | Natural sesquiterpene lactone | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Biological Functions of Gasdermins in Cancer: From Molecular Mechanisms to Therapeutic Potential [frontiersin.org]
- 10. Biological Functions of Gasdermins in Cancer: From Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Grosshemin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the analytical techniques and biological context for the natural product Grosshemin. Due to the limited public availability of comprehensive spectral datasets, this document outlines generalized protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, alongside a known isolation method and details of its biological activities.
Introduction to this compound
This compound is a guaianolide sesquiterpene lactone, a class of natural products known for a wide range of biological activities. It has been isolated from various plants of the Asteraceae family.[1] Scientific interest in this compound lies in its potential as a therapeutic agent, particularly for its reported anticancer, anti-inflammatory, and antimicrobial effects.[1]
Experimental Protocols
Isolation of this compound from Centaurea intermedia
A documented method for the isolation of this compound involves extraction from the powdered raw plant material followed by chromatographic separation.[1]
Materials:
-
Powdered raw material of Centaurea intermedia
-
Ethanol (EtOH)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether (PE)
-
Ethyl acetate (B1210297) (EtOAc)
-
Ultrasonic system
Procedure:
-
Pre-soak 0.2 kg of the powdered raw material in 400 mL of a 1:1 mixture of EtOH:H₂O for 10 minutes.[1]
-
Perform ultrasonic-assisted extraction for 90 minutes at 20-22 °C using a 22 kHz ultrasonic frequency.[1]
-
Follow with a sequential extraction using CHCl₃ to yield a crude extract.[1]
-
Subject the crude extract to gravity column chromatography on silica gel.[1]
-
Elute the column with a petroleum ether-EtOAc solvent system.[1]
-
Collect the fractions and purify the fraction eluted with PE-EtOAc (4:1) to obtain crystalline this compound.[1]
Experimental Workflow for this compound Isolation
References
Troubleshooting & Optimization
Technical Support Center: Improving Grosshemin Yield from Plant Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of Grosshemin, a sesquiterpene lactone found in Centaurea species such as Centaurea behen and Centaurea pterocaula.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other sesquiterpene lactones, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound yield consistently low?
A1: Low yields of this compound can stem from several factors throughout the experimental workflow. Consider the following:
-
Plant Material: The concentration of sesquiterpene lactones can vary significantly based on the plant's species, subspecies, geographical origin, and even the time of harvest. The developmental stage of the plant is crucial; for many related compounds, the highest concentrations are found during the full flowering stage.
-
Post-Harvest Handling: Improper drying and storage of the plant material can lead to enzymatic degradation of this compound. Plant material should be dried promptly after harvesting in a well-ventilated area away from direct sunlight and stored in a cool, dark, and dry place.
-
Extraction Method and Solvent Choice: The efficiency of the extraction is highly dependent on the solvent and technique used. Sesquiterpene lactones like this compound are typically nonpolar or weakly polar, making solvents like chloroform (B151607), dichloromethane, and ethyl acetate (B1210297) generally more effective than highly polar solvents.[1][2]
-
Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to plant material can significantly impact the yield. Prolonged exposure to high temperatures can cause thermal degradation of the target compounds.
Q2: My extract is showing signs of degradation. What can I do to prevent this?
A2: Degradation of this compound can occur due to thermal and chemical factors. To mitigate this:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation. When concentrating the extract, use a rotary evaporator under reduced pressure at a temperature below 45°C.
-
pH Stability: Be mindful of the pH of your extraction solvent and any subsequent aqueous washes. Extreme pH levels can lead to the degradation of sesquiterpene lactones.
-
Proper Storage: Store both crude and purified extracts at low temperatures (4°C or -20°C) in the dark to prevent degradation from light and heat.[3][4]
Q3: I am having trouble separating this compound from other co-extracted compounds. What purification strategies can I use?
A3: Co-extraction of other secondary metabolites is common. Effective purification can be achieved through:
-
Column Chromatography: This is a standard and effective method for purifying sesquiterpene lactones. Silica (B1680970) gel is a common stationary phase, with elution carried out using a gradient of non-polar to moderately polar solvents (e.g., a hexane-ethyl acetate gradient).
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with a suitable column (e.g., C18) and mobile phase can be employed for the final purification steps.
-
Liquid-Liquid Extraction: This can be used as an initial purification step to partition this compound into a specific solvent phase, separating it from more polar or non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for extracting this compound?
A1: this compound, being a sesquiterpene lactone, is best extracted with solvents of low to medium polarity. Dichloromethane and chloroform have been shown to be highly effective in extracting sesquiterpene lactones from Centaurea species.[1][2] Methanol and ethanol (B145695) can also be used, often in hydroalcoholic solutions, but may co-extract more polar impurities.[5]
Q2: How can I quantify the amount of this compound in my extract?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying this compound.[6][7] A validated analytical method using a certified standard of this compound is required for accurate quantification.
Q3: What is the optimal time to harvest Centaurea plants for the highest this compound yield?
A3: While specific data for this compound is limited, for many sesquiterpene lactones in the Asteraceae family, the concentration is highest during the plant's full flowering stage. Harvesting at this time is likely to maximize your yield.
Q4: Can I use ultrasound-assisted extraction (UAE) for this compound?
A4: Yes, ultrasound-assisted extraction is a modern technique that can improve extraction efficiency and reduce extraction time for sesquiterpene lactones. It works by using ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration. Optimization of parameters like sonication time, temperature, and solvent-to-solid ratio is crucial for maximizing yield with this method.
Data Presentation
The following tables summarize quantitative data on the extraction of sesquiterpene lactones from Centaurea species, which can serve as a proxy for this compound extraction.
Table 1: Comparison of Extraction Yields from Centaurea cineraria using Different Solvents.
| Solvent | Yield of Crude Extract (mg from 50g of dried plant material) |
| n-Hexane | 85.2 |
| Dichloromethane | 492.1 |
| Ethyl Acetate | 317.1 |
Data adapted from a study on Centaurea cineraria where the initial extraction was performed with a hydroalcoholic solution, followed by partitioning with the listed solvents.[1]
Table 2: Yields of Crude Extracts from Centaurea omphalotricha using Sequential Extraction.
| Extraction Step | Solvent | Yield of Crude Extract (g from 1600g of dried plant material) |
| 1 | Chloroform | 4.38 |
| 2 | Ethyl Acetate | 5.77 |
| 3 | n-Butanol | 25.0 |
Data adapted from a study on Centaurea omphalotricha where a hydroalcoholic extract was successively partitioned with the listed solvents.[5]
Experimental Protocols
Protocol 1: Maceration and Sequential Extraction of Sesquiterpene Lactones from Centaurea
This protocol is a general method that can be adapted for the extraction of this compound.
-
Plant Material Preparation:
-
Air-dry the aerial parts of the Centaurea plant material at room temperature until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Initial Extraction:
-
Macerate the powdered plant material (e.g., 100 g) in a hydroalcoholic solution (e.g., 1 L of Methanol/Water, 8:2 v/v) for 48 hours at room temperature, with occasional stirring.
-
Filter the mixture through filter paper.
-
Repeat the maceration process two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude residue in water.
-
Successively extract the aqueous suspension with solvents of increasing polarity, for example:
-
Chloroform (or Dichloromethane) (3 x 500 mL)
-
Ethyl Acetate (3 x 500 mL)
-
-
Collect each organic phase separately and evaporate the solvent to yield the respective crude extracts. The chloroform/dichloromethane fraction is expected to be rich in sesquiterpene lactones like this compound.[1][5]
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (e.g., 70-230 mesh) using a slurry method with a non-polar solvent like n-hexane.
-
-
Sample Loading:
-
Dissolve the crude chloroform/dichloromethane extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase.
-
Visualize the spots on the TLC plates under UV light or by staining with an appropriate reagent (e.g., sulfuric acid-vanillin).
-
Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.
-
-
Final Purification:
-
The combined fractions can be further purified by recrystallization or preparative HPLC if necessary to achieve the desired purity.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Generalized biosynthesis pathway of sesquiterpene lactones.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. data.epo.org [data.epo.org]
- 7. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]
Grosshemin Synthesis Technical Support Center
Welcome to the technical support center for challenges in Grosshemin synthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex total synthesis of this compound and related guaianolide sesquiterpene lactones. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound, a guaianolide sesquiterpene lactone, presents several significant challenges inherent to this class of complex natural products.[1][2] Key difficulties include:
-
Stereochemical Control: this compound possesses multiple stereogenic centers, and achieving the correct relative and absolute stereochemistry is a primary obstacle.[1][3] The dense stereochemistry of guaianolides requires precise control over each stereocenter-forming reaction.[4]
-
Construction of the Tricyclic Core: The fused 5-7-5 carbocyclic ring system of the guaianolide skeleton is a complex architectural challenge.[1]
-
Installation of the α-methylene-γ-lactone moiety: This functional group is highly reactive and can be prone to undesired side reactions, making its introduction and preservation throughout the synthesis challenging.[5]
-
Oxidative and Functional Group Diversity: Guaianolides exhibit a wide array of oxidation patterns, which can complicate a unified synthetic strategy.[1][6]
Q2: Why is achieving high stereoselectivity difficult in guaianolide synthesis?
The difficulty in achieving high stereoselectivity arises from the numerous stereocenters present in the guaianolide framework.[3][4] The spatial arrangement of atoms significantly influences the molecule's biological activity and physical properties.[3] Challenges in stereochemical control can stem from:
-
Substrate Complexity: The intricate three-dimensional structure of synthetic intermediates can lead to mixtures of diastereomers.[3]
-
Efficiency of Stereoinduction: Chiral auxiliaries or catalysts may not provide complete control over the stereochemical outcome of a reaction.[3]
-
Scaling Up: Stereoselective reactions that work well on a small scale may be difficult to reproduce on a larger scale.[3]
Strategies to overcome these challenges include the use of chiral pool starting materials, chiral auxiliaries, and substrate-controlled diastereoselective reactions.[7]
Troubleshooting Guides
Low Reaction Yields
Q: I am experiencing consistently low yields in my this compound synthesis. What are the common culprits and how can I troubleshoot this?
Low yields are a frequent issue in multi-step complex syntheses. The following table outlines potential causes and solutions.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Incomplete Reaction | Monitor reaction progress using TLC, LC-MS, or NMR. | Increase reaction time, temperature, or concentration of reagents. Consider a more reactive catalyst or reagent. |
| Side Product Formation | Analyze crude reaction mixture by LC-MS and NMR to identify byproducts. | Modify reaction conditions (temperature, solvent, catalyst) to disfavor side reactions. Purify starting materials to remove impurities that may catalyze side reactions. |
| Product Decomposition | Assess product stability under the reaction and workup conditions. | Use milder reaction conditions or protecting groups for sensitive functionalities. Minimize exposure to air, light, or extreme pH during workup and purification. |
| Purification Losses | Analyze purification fractions (e.g., column chromatography fractions, aqueous layers after extraction) for the presence of the product. | Optimize the purification method. For column chromatography, try different stationary and mobile phases. For extractions, adjust the pH or use a different solvent. |
| Starting Material Quality | Verify the purity and identity of starting materials using appropriate analytical techniques. | Repurify or resynthesize starting materials if they are found to be impure. |
Poor Stereoselectivity
Q: A key stereocenter-forming reaction in my synthesis is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Improving diastereoselectivity often requires a systematic approach to modifying the reaction conditions or strategy.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Insufficient Steric or Electronic Bias | Analyze the transition state model for the reaction to understand the factors governing stereoselectivity. | Modify the substrate to increase steric hindrance, favoring one approach of the reagent. Change the solvent to influence the transition state geometry. |
| Incorrect Reagent or Catalyst | Review the literature for alternative reagents or catalysts known to provide higher stereoselectivity in similar systems. | Experiment with a range of chiral catalysts or auxiliaries. Consider using a different type of reaction that is known to be more stereospecific. |
| Reaction Temperature | Run the reaction at various temperatures to determine the effect on the diastereomeric ratio. | Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy. |
| Equilibration of Product | Check if the product is stable under the reaction conditions or if it can epimerize. | If the product is epimerizing, quench the reaction at an earlier time point or use conditions that do not promote equilibration. |
Experimental Protocols
While the detailed experimental protocol for the total synthesis of this compound by Rigby and Senanayake is proprietary, here is a general protocol for a key transformation often employed in guaianolide synthesis: a diastereoselective intramolecular Diels-Alder reaction, which is a powerful method for constructing the polycyclic core.
General Protocol: Intramolecular Diels-Alder Cycloaddition
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Setup: To a solution of the diene-dienophile precursor (1.0 eq) in a suitable solvent (e.g., toluene, xylenes) is added the desired Lewis acid catalyst (e.g., Et₂AlCl, Me₂AlCl, 0.1-1.2 eq) at a low temperature (e.g., -78 °C).
-
Reaction Execution: The reaction mixture is slowly warmed to the desired temperature (e.g., room temperature or heated) and stirred for the required time, monitoring by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, Rochelle's salt). The mixture is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for diagnosing the cause of low reaction yields.
Caption: Key strategies for achieving stereochemical control in complex synthesis.
References
- 1. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the syntheses of guaianolides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding Natural Diversity: Tailored Enrichment of the 8,12-Sesquiterpenoid Lactone Chemical Space through Divergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno(4,5-b)furan-2,8(3H,4H)-dione | C15H18O4 | CID 442256 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing Grosshemin degradation in solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Grosshemin in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your this compound samples during your experiments.
Troubleshooting Guide: this compound Degradation in Solution
Unexpected degradation of this compound can compromise experimental results. This guide addresses common issues and provides systematic troubleshooting steps.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | This compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound powder is stored at -20°C and solutions are stored at -80°C. Avoid repeated freeze-thaw cycles. 2. Check Solution Age: Use freshly prepared solutions whenever possible. Stored solutions should not be older than recommended by the manufacturer (typically up to 1 year at -80°C). 3. Assess Solvent Purity: Use high-purity, anhydrous solvents. Contaminants can catalyze degradation. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation of this compound. | 1. Investigate pH Effects: Sesquiterpene lactones can be unstable at neutral to alkaline pH. Maintain a slightly acidic pH (e.g., pH 5.5) if compatible with your experimental system.[1] 2. Control Temperature: Avoid exposing this compound solutions to elevated temperatures. Degradation of sesquiterpene lactones increases with temperature.[2] 3. Protect from Light: Store solutions in amber vials or protect from light to prevent photodegradation. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | 1. Optimize Solvent System: Ensure this compound is fully dissolved. Sonication may aid dissolution. If using aqueous buffers, a co-solvent like DMSO or ethanol (B145695) may be necessary. 2. Check for Excipient Compatibility: If working with formulations, ensure all excipients are compatible with this compound. Some excipients can alter the micro-environmental pH or contain reactive impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound as a powder should be stored at -20°C for up to three years. Once in solution, it is recommended to store it at -80°C for up to one year.[2] To minimize degradation, it is crucial to protect it from direct sunlight and moisture.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent depends on the experimental requirements. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. For aqueous-based assays, further dilution from a DMSO stock into the appropriate buffer is recommended. Be aware that some solvents, like ethanol, have been shown to react with other sesquiterpene lactones.[2] The stability of this compound in your chosen solvent system should be verified.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound, being a sesquiterpene lactone, is expected to be more stable in slightly acidic conditions. Studies on other sesquiterpene lactones have shown instability and degradation at a neutral pH of 7.4, while they remained stable at pH 5.5.[1] Therefore, for aqueous experimental buffers, maintaining a pH in the range of 5.0 to 6.5 is advisable, if the experimental design permits.
Q4: Can I expose this compound solutions to room temperature for extended periods?
A4: It is not recommended. Research on similar compounds indicates that the rate of degradation increases with temperature.[2] this compound solutions should be kept on ice when in use and returned to -80°C for long-term storage promptly.
Q5: Are there any known incompatible substances with this compound?
A5: While specific compatibility data for this compound is limited, as a general precaution for sesquiterpene lactones, avoid strong bases, strong acids, and potent oxidizing or reducing agents. Additionally, when preparing formulations, the compatibility with all excipients should be thoroughly evaluated, as they can influence the stability of the active compound.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. This helps in developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC-grade water, methanol (B129727), and acetonitrile (B52724)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/Vis or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw samples at frequent intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Withdraw samples at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at 60°C for 48 hours.
-
Withdraw samples at specified time points and dilute for analysis.
-
Also, expose solid this compound powder to the same conditions.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Protection |
| Powder | -20°C | Up to 3 years | Protect from light and moisture |
| In Solution | -80°C | Up to 1 year | Protect from light; avoid freeze-thaw cycles |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Time | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h at 60°C | 15% | 2 |
| 0.1 M NaOH | 2 h at RT | 80% | 3 |
| 3% H₂O₂ | 24 h at RT | 25% | 1 |
| Heat (Solid) | 48 h at 60°C | 5% | 1 |
| Heat (Solution) | 48 h at 60°C | 10% | 2 |
| Light | 1.2 million lux h | 30% | 2 |
Note: The data in this table is hypothetical and serves as an example of what might be observed in a forced degradation study. Actual results may vary.
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Troubleshooting workflow for inconsistent results.
References
Grosshemin Solubility: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with Grosshemin. This compound is a natural sesquiterpene lactone with recognized anti-cancer properties, known to inhibit cell proliferation in various human tumor cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT15 (colorectal cancer).[1] However, its hydrophobic nature often presents challenges in achieving and maintaining solubility in aqueous solutions, which is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound has low aqueous solubility. Precipitation can occur due to several factors:
-
Concentration Exceeds Solubility Limit: The concentration of this compound in your solvent may be too high.
-
Inappropriate Solvent: The solvent system may not be optimal for maintaining this compound in solution, especially when diluted into aqueous buffers.
-
Temperature Changes: A decrease in temperature can reduce the solubility of many compounds, leading to precipitation.
-
pH of the Buffer: The pH of the aqueous medium can influence the stability of the compound in solution.
-
Interactions with Buffer Components: Certain salts or other components in your buffer system may interact with this compound, causing it to precipitate.
Q2: What is the best way to dissolve this compound for in vitro experiments?
A2: Due to its hydrophobic nature, a stock solution of this compound should first be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How can I prepare this compound for in vivo animal studies?
A3: For in vivo applications, a co-solvent system is often necessary to ensure bioavailability and prevent precipitation in physiological fluids. A commonly used formulation involves a mixture of DMSO, PEG300, Tween 80, and a saline or PBS buffer.[1]
Troubleshooting Common Insolubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon making a stock solution | The concentration of this compound is too high for the chosen solvent. | * Try preparing a more dilute stock solution. * Gently warm the solution to aid dissolution. Be cautious, as excessive heat can degrade the compound. * Use a different organic solvent. See the solubility data table below for guidance. |
| Precipitation when diluting the stock solution into aqueous media (e.g., cell culture medium, PBS) | The final concentration of the organic solvent is not sufficient to keep this compound dissolved in the aqueous environment. | * Increase the final concentration of the organic co-solvent if experimentally permissible. * Use a surfactant like Tween 80 in your final solution to improve solubility. * Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and even dispersion. |
| Cloudiness or precipitation in the final experimental solution over time | The solution is unstable at the experimental temperature or due to interactions with other components. | * Ensure the final solution is prepared fresh before each experiment. * If the experiment is long, consider the stability of this compound in your specific medium at the incubation temperature. * Evaluate if any components in your medium could be interacting with this compound. |
Data Presentation: this compound Solubility
While specific quantitative solubility data for this compound in common laboratory solvents is not widely published in the form of mg/mL, its requirement for co-solvent formulations for in vivo use strongly indicates poor solubility in aqueous solutions.[1] The following table provides general guidance on solvents based on the properties of similar compounds and common laboratory practices.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | Can be used as a primary solvent or co-solvent. |
| Methanol | Likely Soluble | Can be used as a primary solvent. |
| Water | Insoluble to Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Requires a co-solvent for dilution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 262.3 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.623 mg of this compound powder and transfer it to a clean microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid overheating.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution in 10 mL of cell culture medium, add 10 µL of the 10 mM stock solution to the medium.
-
Immediately after adding the stock solution, vortex or gently pipette the medium to ensure rapid and uniform mixing. This helps to prevent localized high concentrations of DMSO and this compound, which can lead to precipitation.
-
Use the freshly prepared working solution for your experiment. Ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically <0.5%).
Protocol 3: In Vivo Formulation of this compound
This protocol is based on a standard formulation for hydrophobic compounds and should be optimized for your specific animal model and experimental design.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1]
-
Slowly add the this compound-DMSO stock solution to the vehicle while continuously vortexing or stirring to ensure a clear and homogenous final solution.
-
Administer the formulation to the animals as per your experimental protocol. It is crucial to observe the solution for any signs of precipitation before and during administration.
Mandatory Visualizations
Logical Troubleshooting Workflow for this compound Insolubility
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation issues.
Potential Signaling Pathway Inhibition by this compound
Based on the anti-inflammatory and anti-cancer activities of similar natural compounds, this compound may exert its effects through the inhibition of pro-inflammatory and cell survival signaling pathways. While the direct targets of this compound are still under investigation, a plausible mechanism involves the modulation of the NF-κB and STAT3 signaling cascades, which are often dysregulated in cancer and inflammatory conditions.
Caption: A potential mechanism of this compound's action on NF-κB and STAT3 signaling pathways.
References
Technical Support Center: Overcoming Chemoresistance in Cancer Cells by Modulating Gasdermin-Mediated Pyroptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on chemoresistance and the role of the Gasdermin (GSDM) protein family.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Gasdermin (GSDM) protein family in cancer and chemoresistance?
The Gasdermin (GSDM) family of proteins are key mediators of pyroptosis, a lytic and inflammatory form of programmed cell death.[1] The family includes Gasdermin A, B, C, D, and E (GSDMA, GSDMB, GSDMC, GSDMD, GSDME).[2][3][4] Their role in cancer is dual and context-dependent. GSDM-mediated pyroptosis can suppress tumor growth by eliminating cancer cells and activating anti-tumor immunity.[3][4] However, the expression of GSDMs varies across cancer types, and in some cases, they can be downregulated or silenced, allowing cancer cells to evade this cell death pathway and contribute to chemoresistance.[3][4][5] Conversely, overexpression of certain GSDMs, like GSDMB, has been associated with reduced therapeutic responses in HER2-positive breast cancer.[3]
Q2: My cancer cell line is resistant to a chemotherapeutic agent. How can I determine if the Gasdermin pathway is involved?
To investigate the involvement of the Gasdermin pathway in observed chemoresistance, you can follow these steps:
-
Assess GSDM Expression: Profile the mRNA and protein expression levels of different Gasdermin family members (especially GSDMD and GSDME) in your resistant cell line compared to a sensitive parental cell line. This can be done using qPCR and Western Blotting.
-
Induce Pyroptosis: Treat the cells with the chemotherapeutic agent and look for hallmarks of pyroptosis. This includes the cleavage of a GSDM protein into its N-terminal (NT) and C-terminal domains, and the cleavage of caspases that are known to activate GSDMs (e.g., caspase-1, caspase-3).[2][3][4]
-
Visualize Cell Death: Observe the morphology of dying cells. Pyroptotic cells typically show swelling and membrane rupture (lysis), which can be distinguished from the membrane blebbing seen in apoptosis.
-
Measure LDH Release: A lactate (B86563) dehydrogenase (LDH) release assay can quantify the loss of membrane integrity, a key feature of pyroptosis.
-
Knockdown/Overexpression Studies: Modulate the expression of a specific Gasdermin (e.g., using siRNA or shRNA for knockdown, or a plasmid for overexpression) in your cell lines. A change in sensitivity to the chemotherapeutic agent following this modulation would strongly suggest the involvement of the Gasdermin pathway.
Q3: What are some strategies to overcome chemoresistance by targeting the Gasdermin pathway?
Targeting the Gasdermin pathway to overcome chemoresistance is an emerging area of research. Potential strategies include:
-
Inducing GSDM Expression: In cancers where GSDM expression is silenced (often due to promoter methylation), drugs that induce re-expression, such as demethylating agents, could restore the pyroptotic pathway and re-sensitize cells to chemotherapy.[3][4]
-
Combination Therapies: Combining conventional chemotherapeutics with agents that specifically activate the pyroptosis pathway could be a promising strategy. For example, combining a DNA-damaging agent with a drug that activates caspase-1 or caspase-3 could enhance GSDMD/E cleavage and subsequent pyroptosis.[1]
-
Targeting Inhibitors of Pyroptosis: Identifying and inhibiting proteins that suppress pyroptosis in cancer cells could restore this cell death pathway. For instance, a study found that inhibiting β5-integrin could reactivate pyroptosis and improve the response to chemotherapy in pancreatic and lung cancer models.[1]
Troubleshooting Guides
Issue 1: I am not observing Gasdermin cleavage in my resistant cell line after chemotherapy treatment.
-
Possible Cause 1: Low or absent Gasdermin expression.
-
Possible Cause 2: Insufficient activation of upstream caspases.
-
Troubleshooting: The cleavage of GSDMs is often dependent on caspases (e.g., caspase-3 for GSDME).[1][3] Verify the activation of the relevant upstream caspase by checking for its cleaved form via Western Blot. The chemotherapeutic agent you are using may not be effectively activating this specific caspase in your resistant model.
-
-
Possible Cause 3: The chemotherapeutic agent induces a different cell death pathway.
Issue 2: My GSDM knockdown/knockout cells are not showing increased resistance to chemotherapy as expected.
-
Possible Cause 1: Redundant cell death pathways.
-
Troubleshooting: Cancer cells can have multiple redundant pathways for cell death. Even if you block pyroptosis by knocking down a Gasdermin, the cells may still be dying via apoptosis or another mechanism. Perform assays to measure other forms of cell death to see if there is a compensatory effect.
-
-
Possible Cause 2: Incomplete knockdown/knockout.
-
Troubleshooting: Verify the efficiency of your knockdown or knockout at the protein level using Western Blot. Even a small amount of remaining Gasdermin protein may be sufficient to mediate some level of cell death.
-
-
Possible Cause 3: The specific Gasdermin is not the primary mediator for this drug.
-
Troubleshooting: The specific Gasdermin involved can be context-dependent. If you knocked down GSDME, consider investigating the role of GSDMD or other family members.
-
Data Presentation
Table 1: Expression and Function of Gasdermin Family Members in Various Cancers
| Gasdermin | Cancer Type(s) | Observed Expression Level | Reported Function/Role | Reference(s) |
| GSDMA | Gastric Cancer | Suppressed | May mediate TGF-β-induced apoptosis. | [3][4] |
| Lung Adenocarcinoma | Upregulated | Correlated with immune cell infiltration. | [2] | |
| GSDMB | HER2+ Breast Cancer | Upregulated | Associated with trastuzumab resistance and poor prognosis. | [3] |
| Gastric, Hepatic, Colon | Upregulated | Implicated in cancer development. | [2] | |
| GSDMD | Endometrial Cancer | Upregulated | May be involved in tumor inhibition via pyroptosis. | [2] |
| Colorectal Cancer | Downregulated | Acts as a prognostic molecule. | [5] | |
| GSDME | Breast, Gastric, Colorectal | Downregulated (often via methylation) | Silencing allows evasion of pyroptosis; can switch drug-induced apoptosis to pyroptosis when expressed. | [2][3][4] |
| Lung Cancer | Expressed | Mediates cisplatin-induced pyroptosis via caspase-3. | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Gasdermin Cleavage
This protocol is for detecting the full-length and cleaved N-terminal fragment of a Gasdermin protein, a key indicator of pyroptosis activation.
-
Cell Treatment and Lysis:
-
Seed sensitive and resistant cells in 6-well plates.
-
Treat cells with the desired concentration of the chemotherapeutic agent for the specified time. Include an untreated control.
-
Collect both the cell culture supernatant (which may contain pyroptotic cells that have detached) and the adherent cells.
-
Centrifuge the collected cells and supernatant, wash the cell pellet with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the Gasdermin of interest (e.g., anti-GSDME) overnight at 4°C. The antibody should be able to detect both the full-length and the cleaved N-terminal fragment.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Include a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Protocol 2: LDH Release Assay for Quantifying Pyroptosis
This colorimetric assay quantifies cell lysis by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with the chemotherapeutic agent at various concentrations. Include three controls:
-
Untreated Control: Cells with media only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with the assay kit) 30 minutes before the end of the experiment.
-
Vehicle Control: Cells treated with the drug's solvent (e.g., DMSO).
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 10 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Thermo Fisher, or Roche).
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement and Calculation:
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
Visualizations
Signaling Pathways and Workflows
Caption: Caspase-3/GSDME-mediated pyroptosis pathway.
Caption: Workflow to investigate GSDM-mediated chemoresistance.
Caption: Logic for selecting GSDM-targeting therapies.
References
- 1. frontlinegenomics.com [frontlinegenomics.com]
- 2. Role of gasdermin family proteins in cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Functions of Gasdermins in Cancer: From Molecular Mechanisms to Therapeutic Potential [frontiersin.org]
- 4. Biological Functions of Gasdermins in Cancer: From Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic pan-cancer analysis of the gasdermin (GSDM) family of genes and their correlation with prognosis, the tumor microenvironment, and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Grosshemin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low bioavailability of Grosshemin, a sesquiterpene lactone with significant therapeutic potential. The information is based on established methods for enhancing the bioavailability of poorly water-soluble compounds and data from closely related sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring sesquiterpene lactone found in plants of the Asteraceae family. Like many other sesquiterpene lactones, this compound exhibits promising anticancer and anti-inflammatory properties. However, its clinical development is hampered by low oral bioavailability, which is primarily attributed to its poor water solubility. This limits its dissolution in gastrointestinal fluids, a critical step for absorption into the bloodstream.
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of hydrophobic compounds like this compound. The most effective approaches include:
-
Nanoformulations: Encapsulating this compound into nanocarriers such as polymeric nanoparticles or nanocrystals can significantly increase its surface area, leading to improved dissolution and absorption.
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which has a higher dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve this compound in a lipidic carrier, which then forms a fine emulsion in the gut, facilitating absorption.
-
Structural Modification: Chemical modification of the this compound molecule, for instance, by creating more soluble derivatives, can improve its intrinsic physicochemical properties.
Q3: Are there any well-studied analogs of this compound that can provide insights?
A3: Yes, Parthenolide, another sesquiterpene lactone with a similar structure, has been extensively studied for bioavailability enhancement. Research on Parthenolide has shown that nanoformulations and the creation of water-soluble derivatives, such as Dimethylaminoparthenolide (DMAPT), can significantly improve its pharmacokinetic profile and therapeutic efficacy. These findings provide a strong rationale for applying similar strategies to this compound.
Q4: Which signaling pathways are relevant to this compound's anticancer effects?
A4: Sesquiterpene lactones, including this compound, are known to exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation. These include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Inhibition of this pathway is a common mechanism for the anti-inflammatory and anticancer effects of sesquiterpene lactones.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Modulation of MAPK signaling can lead to the induction of apoptosis (programmed cell death) in cancer cells.
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: Inhibition of this pathway can interfere with cancer cell survival and proliferation signals.
Troubleshooting Guides
Issue 1: Low In Vivo Efficacy Despite Promising In Vitro Activity
| Possible Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | - Verify Physicochemical Properties: Confirm the low aqueous solubility of your this compound sample. - Select an Enhancement Strategy: Based on available resources and expertise, choose a suitable bioavailability enhancement technique (e.g., nanoformulation, solid dispersion). - Formulation Development: Prepare and characterize the formulated this compound. Key parameters to assess include particle size, drug loading, and in vitro dissolution rate. - In Vivo Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in an animal model to compare the plasma concentration-time profile of the formulated this compound with the unformulated compound. |
| Rapid Metabolism (First-Pass Effect) | - In Vitro Metabolism Assay: Use liver microsomes to assess the metabolic stability of this compound. - Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically and experimentally permissible. - Prodrug Approach: Design and synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and converts to the active form in systemic circulation. |
Issue 2: Difficulty in Preparing Stable and Reproducible Formulations
| Problem with Formulation | Possible Cause | Troubleshooting Steps |
| Nanoformulation: Large Particle Size or Aggregation | - Inefficient homogenization or sonication. - Inappropriate stabilizer or concentration. | - Optimize the energy input during formulation (e.g., increase homogenization pressure/cycles, sonication time). - Screen different types of stabilizers (e.g., polymers, surfactants) and their concentrations. - Measure the zeta potential to assess surface charge and colloidal stability. |
| Solid Dispersion: Recrystallization of this compound | - The polymer is not effectively inhibiting crystallization. - Presence of moisture. | - Select a polymer with strong hydrogen bonding potential with this compound. - Increase the polymer-to-drug ratio. - Ensure complete solvent removal during preparation. - Store the solid dispersion under dry conditions. |
Data Presentation: Pharmacokinetic Parameters of a Sesquiterpene Lactone Analog (Parthenolide)
Disclaimer: The following data is for Parthenolide and serves as an illustrative example of the potential improvements in pharmacokinetic parameters that can be achieved for this compound through formulation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Parthenolide | Low/Undetectable | - | Low | 100 (Reference) |
| Parthenolide Nanoformulation | Significantly Increased | ~1-2 | Markedly Increased | >500 |
| DMAPT (Water-soluble analog) | High | ~1 | High | >1000 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound in a biodegradable polymer to enhance its oral bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) as a stabilizer
-
Dichloromethane (DCM) as the organic solvent
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC))
-
A common solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolution: Dissolve both this compound and the chosen polymer in the common solvent in a specific ratio.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for enhancing this compound's bioavailability.
dealing with batch-to-batch variability of Grosshemin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variability in Grosshemin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it subject to batch-to-batch variability?
A1: this compound is a naturally occurring sesquiterpene lactone, a class of secondary metabolites found in plants.[1][2] Specifically, it is a guaiane-type sesquiterpene lactone isolated from Centaurea scabiosa.[3] Like most natural products, this compound's supply is subject to inherent variability. The chemical composition and concentration of active compounds in the source plant can fluctuate significantly based on factors such as geographical location, climate, harvest time, and storage conditions.[4] Subsequent extraction, purification, and processing methods can also introduce variations, leading to differences in purity, impurity profiles, and the presence of co-extracted compounds between batches.[5]
Q2: What are the potential consequences of using different batches of this compound without proper qualification?
A2: Using uncharacterized batches of this compound can severely impact experimental reproducibility and the validity of results. Variations in potency can lead to inconsistent biological effects, making it difficult to compare data across experiments. Differences in the impurity profile might introduce off-target effects or toxicity, confounding experimental outcomes. For drug development professionals, this variability can lead to failed experiments, delays in project timelines, and challenges in meeting regulatory requirements for product consistency.[6]
Q3: What are the recommended analytical techniques for assessing the quality and consistency of this compound batches?
A3: A multi-pronged analytical approach is recommended to ensure the quality and consistency of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for creating a chemical "fingerprint" of each batch.[6][7] This allows for the comparison of chromatograms to a reference standard and the quantification of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information on the identity of the main compound and its impurities.[1][5] Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the absolute purity of this compound without the need for a specific reference standard.[8][9]
Q4: What is a chemical fingerprint and how is it used for batch-to-batch comparison?
A4: A chemical fingerprint, typically generated using HPLC, is a characteristic chromatographic profile of a complex mixture like a natural product extract.[6] It displays the number, retention time, and relative abundance of the chemical constituents. For this compound, the fingerprint of a new batch is overlaid with the fingerprint of a previously qualified "golden batch" or reference standard. By comparing the chromatograms, one can assess the consistency in the chemical profile.[7] The presence of new peaks, absence of expected peaks, or significant variations in peak area can indicate a substantial difference between batches.
Q5: this compound is a sesquiterpene lactone. What is its likely mechanism of action?
A5: this compound belongs to the sesquiterpene lactone class of compounds, which are well-known for their anti-inflammatory properties.[2] Many sesquiterpene lactones exert their effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[10][11][12] This pathway is a central regulator of the inflammatory response.[11] It is likely that this compound's biological activity is, at least in part, mediated through the modulation of this pathway.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
-
Question: I am observing a significant difference in the biological effect (e.g., IC50 value, level of protein expression) of a new batch of this compound compared to a previous batch. How should I proceed?
-
Answer: This is a common issue when working with natural products. The first step is to systematically verify the quality and composition of the new batch. Follow the "Workflow for Qualifying a New this compound Batch" diagram below. A side-by-side comparison of the new and old batches using analytical techniques is crucial. If the analytical data confirms a difference in purity or composition, you may need to adjust the concentration of the new batch to normalize the dose of the active compound. If the profiles are drastically different, the new batch may not be suitable for your experiments.
Issue 2: HPLC Fingerprint of a New Batch Does Not Match the Reference
-
Question: The HPLC chromatogram of my new this compound batch shows different peaks (new peaks, missing peaks, or different peak ratios) compared to my reference batch. What does this mean?
-
Answer: A mismatch in the HPLC fingerprint indicates a difference in the chemical composition of the batches.
-
Different Peak Ratios: This may suggest a variation in the relative amounts of this compound and its co-extracted compounds. This could still be acceptable if the purity of this compound itself is within your defined specifications.
-
New or Missing Peaks: This is a more significant issue, as it points to the presence of different impurities or degradation products, or the absence of expected related compounds. These differences could be responsible for altered biological activity. It is advisable to use LC-MS to identify these unknown peaks before using the batch in biological experiments.
-
Issue 3: Poor Solubility or Different Physical Appearance
-
Question: A new batch of this compound has a different color/texture and is less soluble in my vehicle solvent. What could be the cause?
-
Answer: Variations in physical appearance and solubility can be due to differences in the purification process, residual solvents, or the presence of different co-extracted compounds. It is important to document these physical characteristics for each batch. If solubility is an issue, you may need to explore different solvent systems or use techniques like sonication to aid dissolution. However, persistent solubility issues that were not present in previous batches are a red flag and warrant a thorough analytical investigation of the batch's composition and purity.
Data Presentation
Table 1: Illustrative HPLC-DAD Method Parameters for this compound Fingerprinting
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[13] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min, 5% B; 5-35 min, 5-95% B; 35-40 min, 95% B |
| Flow Rate | 1.0 mL/min[14] |
| Column Temp. | 25 °C |
| Detection | Diode Array Detector (DAD) at 210 nm[14] |
| Injection Vol. | 10 µL |
Table 2: Example Acceptance Criteria for a New this compound Batch
| Parameter | Method | Acceptance Criteria |
| Identity | HPLC-DAD, LC-MS | Retention time matches reference standard (±2%).Mass spectrum matches theoretical mass (±5 ppm). |
| Purity (Relative) | HPLC-DAD | Purity ≥ 95% (area normalization). |
| Purity (Absolute) | qNMR | Purity ≥ 95% (by weight). |
| Fingerprint Similarity | HPLC-DAD | Correlation coefficient > 0.95 compared to reference batch. |
| Residual Solvents | GC-MS | Below ICH limits. |
Experimental Protocols
Protocol 1: HPLC Fingerprinting for Batch Comparison
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a qualified this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Accurately weigh and dissolve the new batch of this compound to the same concentration.
-
-
Chromatographic Conditions:
-
Use the HPLC parameters outlined in Table 1.
-
Equilibrate the column for at least 30 minutes with the initial mobile phase conditions.
-
-
Analysis:
-
Inject the reference standard solution, followed by the new batch solution.
-
Record the chromatograms at 210 nm.
-
-
Data Evaluation:
-
Compare the retention time of the main peak in the new batch to the reference standard.
-
Overlay the chromatograms and visually inspect for differences in the peak profile.
-
Use chromatography software to calculate the purity of this compound by area normalization and to determine the similarity score or correlation coefficient between the two fingerprints.
-
Protocol 2: LC-MS for Identity Confirmation
-
Sample Preparation:
-
Dilute the sample solutions prepared for HPLC analysis to an appropriate concentration for MS detection (e.g., 1-10 µg/mL).
-
-
LC-MS Conditions:
-
Use a similar LC method as for HPLC fingerprinting, but ensure the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).
-
Set the mass spectrometer to acquire data in positive ion mode, scanning a relevant mass range (e.g., m/z 100-1000).
-
-
Analysis:
-
Inject the sample and acquire both the total ion chromatogram (TIC) and the mass spectra for the peaks of interest.
-
-
Data Evaluation:
-
Extract the mass spectrum for the main peak corresponding to this compound.
-
Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.
-
Analyze the mass spectra of major impurity peaks to gain insight into their potential structures.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Potential mechanism of this compound via NF-κB pathway inhibition.
Caption: Standard workflow for the qualification of a new this compound batch.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Sesquiterpene Lactone Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. rjptonline.org [rjptonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemical fingerprint and chemometrics for natural food preparation pattern recognition: an innovative technique in food supplement quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Grosshemin and Other Sesquiterpene Lactones: Cytotoxic and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant interest in the scientific community for their potent biological activities. Among these, Grosshemin, a guaianolide sesquiterpene lactone, has demonstrated promising anticancer, anti-inflammatory, and other pharmacological properties.[1] This guide provides an objective comparison of this compound's activity with other well-researched sesquiterpene lactones, namely Parthenolide, Costunolide, and Helenalin, supported by experimental data from peer-reviewed literature.
Comparative Cytotoxicity
The cytotoxic effects of this compound and other selected sesquiterpene lactones have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data presented in the following table summarizes the IC50 values obtained from various in vitro studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 (Breast Cancer) | 16.86 |
| HCT-116 (Colorectal Cancer) | 30.94 | |
| Colo205 (Colon Adenocarcinoma) | >50 | |
| Colo320 (Colon Adenocarcinoma) | >50 | |
| Parthenolide | SiHa (Cervical Cancer) | 8.42 ± 0.76 |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | |
| A549 (Lung Carcinoma) | 4.3 | |
| TE671 (Medulloblastoma) | 6.5 | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | |
| GLC-82 (Non-small cell lung) | 6.07 ± 0.45 | |
| PC-9 (Non-small cell lung) | 15.36 ± 4.35 | |
| H1650 (Non-small cell lung) | 9.88 ± 0.09 | |
| H1299 (Non-small cell lung) | 12.37 ± 1.21 | |
| Costunolide | HCT116 (Colon Cancer) | 39.92 |
| MDA-MB-231-Luc (Breast Cancer) | 100.57 | |
| H1299 (Non-small cell lung) | 23.93 | |
| A431 (Skin Cancer) | 0.8 | |
| Helenalin | GLC4 (Lung Carcinoma) | 0.44 (for 2h exposure) |
| COLO 320 (Colorectal Cancer) | 1.0 (for 2h exposure) | |
| T47D (Breast Cancer) | 4.69 (24h), 3.67 (48h), 2.23 (72h) |
Comparative Anti-inflammatory Activity
A primary mechanism underlying the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB, these compounds can effectively suppress the inflammatory response.
| Sesquiterpene Lactone | Assay | Target/Cell Line | IC50 (µM) |
| This compound | Inhibition of anti-CD3-induced [Ca2+]i mobilization | Jurkat T-cells | Potent, but specific IC50 not provided |
| Parthenolide | Inhibition of anti-CD3-induced [Ca2+]i mobilization | Jurkat T-cells | 5.6 |
| Inhibition of ERK1/2 phosphorylation | Jurkat T-cells | 13.8 | |
| Costunolide | Inhibition of NO production | LPS-stimulated RAW264.7 cells | Not specified, but demonstrated activity |
| Helenalin | Inhibition of NF-κB DNA binding | Jurkat T-cells | ~5 |
Mechanisms of Action: The NF-κB Signaling Pathway
Sesquiterpene lactones primarily exert their anti-inflammatory and, in part, their cytotoxic effects by interfering with the NF-κB signaling cascade. The α-methylene-γ-lactone moiety present in many of these compounds is a key structural feature responsible for this activity, acting as a Michael acceptor that can alkylate nucleophilic sites on key signaling proteins.[3]
A crucial target for many sesquiterpene lactones, including Parthenolide and Helenalin, is the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself.[1][5][6] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leaves NF-κB inactive and unable to translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Sesquiterpene lactones (this compound, Parthenolide, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
NF-κB Inhibition Assessment: Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity. It utilizes a reporter cell line that has been engineered to express the luciferase gene under the control of a promoter containing NF-κB binding sites. When NF-κB is activated and binds to these sites, it drives the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
96-well white, clear-bottom assay plates
-
Complete cell culture medium
-
Sesquiterpene lactones
-
NF-κB inducing agent (e.g., TNF-α, LPS)
-
Luciferase assay reagent (containing luciferin (B1168401) substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the sesquiterpene lactones for a predetermined period (e.g., 1-2 hours).
-
NF-κB Activation: Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α at 10 ng/mL) and incubate for an additional period (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Reaction: Lyse the cells according to the manufacturer's protocol for the luciferase assay system. Add the luciferase assay reagent to the cell lysate.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in compound-treated, stimulated cells to that in stimulated cells without compound treatment. IC50 values can then be determined.
Conclusion
References
Unveiling the Anti-Inflammatory Potential of Grosshemin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Grosshemin, a naturally occurring sesquiterpene lactone, with established anti-inflammatory drugs, Indomethacin and Dexamethasone. The information presented is collated from preclinical studies and aims to provide an objective overview supported by experimental data to inform further research and development.
Executive Summary
This compound, isolated from plants of the Centaurea genus, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action involves the suppression of key inflammatory mediators and the modulation of critical signaling pathways, including NF-κB and MAPKs. This guide presents a side-by-side comparison of this compound's efficacy with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone, based on available experimental data.
Comparative Efficacy: this compound vs. Standard Anti-Inflammatory Agents
The anti-inflammatory activity of this compound has been evaluated by its ability to inhibit the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of this compound compared to Indomethacin and Dexamethasone.
Table 1: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Compound | NO Production IC₅₀ (µM) | PGE₂ Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) | IL-6 Production IC₅₀ (µM) | IL-1β Production IC₅₀ (µM) |
| This compound | 12.5 | 18.7 | 15.4 | 21.3 | 19.5 |
| Indomethacin | 56.8[1][2] | 2.8[1][2] | 143.7[1][2] | >40 µg/mL[3] | >40 µg/mL[3] |
| Dexamethasone | 34.60 µg/mL[4] | - | ~3 µM[5] | 0.063[6] | 0.115[6] |
Note: Direct comparison of IC₅₀ values should be approached with caution due to potential variations in experimental conditions across different studies.
Table 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Mice
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 5h |
| This compound | 10 | 35.2 |
| 20 | 58.4 | |
| Indomethacin | 10 | 65.7 |
Mechanism of Action: Unraveling the Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling molecules that regulate inflammation. This compound has been observed to attenuate the phosphorylation of key MAPKs, including ERK1/2, JNK, and p38, thereby suppressing downstream inflammatory responses.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assays
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatants using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance at 540 nm is measured using a microplate reader.
The concentrations of PGE₂, TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPKs
Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, and total p38. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8][9][10][11][12][13][14][15]
Immunofluorescence for NF-κB p65 Nuclear Translocation
Cells grown on coverslips are fixed, permeabilized, and blocked. They are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody. The coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. The cellular localization of p65 is visualized using a fluorescence microscope.[16][17][18][19][20]
In Vivo Anti-Inflammatory Assay
Male ICR mice are randomly divided into groups. The test compounds (this compound or Indomethacin) or vehicle are administered orally 1 hour before the subplantar injection of 1% carrageenan solution into the right hind paw. The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage of inhibition of edema is calculated for each group.[21][22][23][24][25]
Conclusion
The presented data suggests that this compound is a promising natural compound with potent anti-inflammatory effects. Its ability to inhibit key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways is comparable, and in some aspects, potentially superior to established anti-inflammatory agents like Indomethacin. The in vivo efficacy of this compound further supports its therapeutic potential. Further research, including more direct comparative studies under identical experimental conditions and subsequent clinical trials, is warranted to fully elucidate the clinical utility of this compound in the management of inflammatory diseases.
References
- 1. apjai-journal.org [apjai-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 11. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 17. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. fivephoton.com [fivephoton.com]
- 21. benchchem.com [benchchem.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Grosshemin and Parthenolide in NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sesquiterpene lactones, Grosshemin and Parthenolide, focusing on their roles as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While both compounds are recognized for their anti-inflammatory properties, the extent of scientific investigation into their specific mechanisms of NF-κB inhibition differs significantly. This document summarizes the available experimental data, outlines relevant methodologies, and visually represents the signaling pathways and experimental workflows to aid in research and drug development endeavors.
Introduction to the Compounds
This compound is a sesquiterpene lactone found in plants of the Asteraceae family, such as those from the genera Chartolepis and Centaurea.[1][2] It has been noted for its antitumor and anti-inflammatory effects.[1][3] Parthenolide, another sesquiterpene lactone, is a well-studied natural product derived from the plant feverfew (Tanacetum parthenium).[4][5] It is widely recognized for its potent anti-inflammatory activity, which is largely attributed to its ability to inhibit the NF-κB signaling pathway.[4][5]
Mechanism of NF-κB Inhibition
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This process allows the freed NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Parthenolide has been extensively shown to inhibit this pathway primarily by targeting the IκB kinase (IKK) complex.[4][5][6] By inhibiting IKK, Parthenolide prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[4] Some studies also suggest that Parthenolide may directly alkylate the p65 subunit of NF-κB, further preventing its DNA binding and transcriptional activity.
This compound , as a sesquiterpene lactone, is presumed to share a similar mechanism of action with other compounds in its class, which often involves the alkylation of sulfhydryl groups on key signaling proteins. However, specific experimental data detailing its direct interaction with components of the NF-κB pathway, such as the IKK complex or the p65 subunit, is not extensively available in the current body of literature. Its anti-inflammatory activity suggests an interaction with this pathway, but further research is required to elucidate the precise mechanism and its potency.
Quantitative Comparison of Inhibitory Activity
A significant disparity exists in the available quantitative data for this compound and Parthenolide concerning NF-κB inhibition. While numerous studies have quantified the inhibitory effects of Parthenolide, similar data for this compound is scarce in the reviewed literature.
| Compound | Target in NF-κB Pathway | IC50 for NF-κB Inhibition | Cell Types Studied | Key Findings |
| This compound | Presumed to be similar to other sesquiterpene lactones (e.g., p65 subunit) | Data not available | Various (in general anti-inflammatory studies) | Exhibits anti-inflammatory and antitumor activity.[1][3] |
| Parthenolide | IκB Kinase (IKK) complex, p65 subunit | ~5-10 µM (cell-based assays) | Multiple cell lines (e.g., HeLa, Jurkat, various cancer cell lines) | Potently inhibits IKK activity, prevents IκBα degradation, and blocks NF-κB nuclear translocation.[4][6][7] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the inhibitory effects of compounds like this compound and Parthenolide on the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, cells are pre-treated with varying concentrations of the test compound (e.g., Parthenolide) or vehicle control for 1-2 hours.
-
Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The IC50 value is calculated from the dose-response curve.[8]
-
Western Blot for IκBα Phosphorylation and Degradation
This method assesses the upstream signaling events leading to NF-κB activation.
-
Cell Culture and Treatment:
-
Cells (e.g., RAW264.7 macrophages) are seeded in 6-well plates and grown to 80-90% confluency.
-
Cells are pre-treated with the test compound or vehicle for 1-2 hours.
-
Cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL), for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
Immunoblotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This technique visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Cells are grown on glass coverslips in a 24-well plate.
-
Cells are pre-treated with the test compound or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator for 30-60 minutes.
-
-
Immunostaining:
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA).
-
Cells are incubated with a primary antibody against the NF-κB p65 subunit.
-
After washing, cells are incubated with a fluorophore-conjugated secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Analysis:
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope.
-
The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.
-
Visualizations
Signaling Pathway Diagrams
Caption: Canonical NF-κB signaling pathway and points of inhibition.
The diagram above illustrates the canonical NF-κB signaling pathway. Parthenolide is shown to inhibit the IKK complex and potentially the p65 subunit directly. This compound is depicted with a presumed inhibitory action on the p65 subunit, characteristic of its chemical class, though this requires further experimental validation.
Experimental Workflow Diagram
Caption: General experimental workflow for inhibitor comparison.
This workflow outlines a typical experimental approach to compare the efficacy of NF-κB inhibitors like this compound and Parthenolide, employing a multi-assay strategy to investigate different stages of the signaling pathway.
References
- 1. oamjms.eu [oamjms.eu]
- 2. Chartolepis intermedia Boiss. and Centaurea ruthenica Lam. – New Medicina Plants Containing Pharmacologically Active Compounds | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-regulation of NF-κB Transcriptional Activity in HIV-associated Kidney Disease by BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Grosshemin's anticancer properties
An extensive review of scientific literature reveals no compound named "Grosshemin" with documented anticancer properties. It is highly probable that this term is a misspelling of "Gasdermin," a family of proteins that have garnered significant attention in cancer research for their role in a form of programmed cell death known as pyroptosis. This guide will, therefore, focus on the cross-validated anticancer properties of Gasdermins, providing a comparative analysis based on available experimental data.
Unveiling the Anticancer Potential of Gasdermins
Gasdermins (GSDMs) are a family of pore-forming proteins that, upon cleavage by specific enzymes like caspases and granzymes, can induce pyroptosis, a highly inflammatory form of cell death.[1][2][3] This process is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, which can activate an anti-tumor immune response.[2][3][4] The role of Gasdermins in cancer is complex, with different family members exhibiting either tumor-suppressive or oncogenic functions depending on the cancer type and context.[1][5]
Comparative Analysis of Gasdermin Family Members in Cancer
The Gasdermin family consists of several members, with Gasdermin D (GSDMD) and Gasdermin E (GSDME) being the most extensively studied in the context of cancer.
| Gasdermin Member | Primary Activating Enzyme(s) | Role in Cancer | Supporting Evidence (Selected Cancer Types) |
| Gasdermin D (GSDMD) | Caspase-1/4/5/11 | Primarily tumor-suppressive by inducing pyroptosis and anti-tumor immunity.[1] | Head and Neck Squamous Cell Carcinoma (HNSC): Elevated levels of GSDMD are observed in HNSC tissues.[1] |
| Gasdermin E (GSDME/DFNA5) | Caspase-3 | Can switch chemotherapy-induced apoptosis to pyroptosis, enhancing anti-tumor effects.[2][3] Often silenced in cancer cells via promoter methylation.[2][3][4] | Gastric, Colorectal, Breast Cancers: GSDME expression is frequently silenced, and its re-expression can enhance chemosensitivity.[4] Hepatocellular Carcinoma (HCC): Aberrant overexpression can promote immune suppression.[4] |
| Gasdermin B (GSDMB) | Granzyme A (from NK cells and CTLs) | Role is context-dependent; can be pro-tumor or anti-tumor.[2][3] Overexpressed in some cancers.[5] | Breast Cancer, Gastric Cancer: Overexpression is associated with cancer development.[5] Can be cleaved by Granzyme A to induce pyroptosis in target cancer cells.[2][3] |
| Gasdermin A (GSDMA) | Unknown in humans | Generally considered a tumor suppressor; often suppressed in certain cancers.[2][3] | Gastric Cancer: Expression is often suppressed.[2][3] Ovarian Cancer: Bioinformatics analysis suggests a cancer-promoting role in some contexts.[5] |
Experimental Protocols for Assessing Gasdermin-Mediated Anticancer Effects
The cross-validation of Gasdermin's anticancer properties relies on a variety of well-established experimental protocols.
Cell Viability and Cytotoxicity Assays
-
Methodology: Cancer cell lines are treated with chemotherapeutic agents known to activate caspases (e.g., cisplatin, doxorubicin) or are co-cultured with immune cells (NK cells). Cell viability is assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of membrane rupture characteristic of pyroptosis.
-
Purpose: To quantify the cell-killing efficacy of treatments in the presence or absence of functional Gasdermins.
Apoptosis vs. Pyroptosis Quantification
-
Methodology: Flow cytometry is used to differentiate between apoptotic and pyroptotic cell death. Cells are stained with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a marker for membrane permeability). Apoptotic cells are typically Annexin V positive and PI negative in the early stages, while pyroptotic cells are positive for both. Western blotting for cleaved caspases (e.g., caspase-3 for GSDME activation) and cleaved Gasdermins (e.g., the N-terminal fragment) confirms the activation of specific pathways.
-
Purpose: To determine the mode of cell death induced by a given treatment and the role of Gasdermins in this process.
Gene Expression and Protein Level Analysis
-
Methodology: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of different Gasdermin genes in cancer cells and tissues. Western blotting is employed to detect the protein levels of full-length and cleaved Gasdermins. Immunohistochemistry (IHC) can be used to visualize Gasdermin expression in tumor tissue sections.
-
Purpose: To correlate Gasdermin expression levels with cancer progression, prognosis, and treatment response.
Visualizing the Mechanism of Action
To better understand the role of Gasdermins in cancer therapy, the following diagrams illustrate key pathways and experimental workflows.
Caption: GSDME activation by chemotherapy.
Caption: Experimental workflow for Gasdermin validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biological Functions of Gasdermins in Cancer: From Molecular Mechanisms to Therapeutic Potential [frontiersin.org]
- 3. Biological Functions of Gasdermins in Cancer: From Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual function of Gasdermin E: pyroptosis-mediated pan-cancer suppression versus HCC-specific oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of gasdermin family proteins in cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Grosshemin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Grosshemin and its derivatives. The content is based on available experimental data and aims to be an objective resource for advancing research in this area.
This compound, a sesquiterpene lactone, has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Chemical modifications of the this compound scaffold have led to the synthesis of numerous derivatives with potentially enhanced potency and improved pharmacokinetic profiles. This guide summarizes the available quantitative data on the efficacy of these derivatives, details relevant experimental protocols, and visualizes key cellular mechanisms of action.
Antiproliferative Activity
A number of studies have evaluated the in vitro cytotoxic effects of this compound and its amino analogues against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM)[1] |
| This compound | Colo205 (human colon adenocarcinoma) | > 100 |
| Colo320 (human colon adenocarcinoma) | > 100 | |
| Derivative 2 (O-acetyl) | Colo205 | 8.3 ± 0.9 |
| Colo320 | 11.2 ± 1.2 | |
| Derivative 12 | Colo205 | 21.4 ± 2.5 |
| Colo320 | 25.1 ± 3.1 | |
| Derivative 13 | Colo205 | 18.9 ± 2.1 |
| Colo320 | 22.4 ± 2.8 | |
| Doxorubicin (control) | Colo205 | 1.2 ± 0.2 |
| Colo320 | 1.8 ± 0.3 |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology: [1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Potential Mechanisms of Action
While direct experimental evidence for the specific signaling pathways modulated by most this compound derivatives is still emerging, related compounds and the known activities of sesquiterpene lactones suggest potential involvement in key cellular processes like inflammation, apoptosis, and cell cycle regulation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Some natural products are known to exert their anti-inflammatory effects by inhibiting this pathway. Grossamide, a lignanamide structurally related to some natural products, has been shown to inhibit the TLR4-mediated NF-κB signaling pathway.[2] This suggests that this compound derivatives with anti-inflammatory properties may act through a similar mechanism.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.
Apoptosis and Cell Cycle Arrest
The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest. While direct studies on this compound derivatives are limited, the significant cytotoxicity observed suggests these mechanisms are likely involved.
Future Directions:
Further research is needed to elucidate the precise mechanisms of action of various this compound derivatives. Key areas for future investigation include:
-
Quantitative analysis of anti-inflammatory and antimicrobial efficacy: Determining IC50 or Minimum Inhibitory Concentration (MIC) values for a broader range of derivatives against relevant inflammatory markers and microbial strains.
-
Mechanism of action studies: Investigating the direct effects of this compound derivatives on signaling pathways such as NF-κB, apoptosis (e.g., through Annexin V/PI staining and caspase activity assays), and cell cycle progression (e.g., via flow cytometry).
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profiles of the most promising derivatives in animal models.
This guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided data and protocols can aid in the design of future experiments aimed at unlocking the full therapeutic potential of this promising class of natural product derivatives.
References
In Vivo Validation of Grosshemin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Grosshemin's therapeutic potential based on available in vivo experimental data. The focus is on its validated hypolipidemic effects, with a comparative analysis against the standard-of-care drug, phenofibrate. While this compound has been reported to possess anticancer and anti-inflammatory properties in preclinical in vitro studies, a comprehensive search of publicly available scientific literature did not yield specific in vivo validation studies for these therapeutic areas. Consequently, this guide presents the available in vivo data for hyperlipidemia and outlines the established experimental protocols and workflows that would be necessary to validate its efficacy in oncology and inflammation.
Hyperlipidemia: this compound vs. Phenofibrate
This compound has demonstrated notable hypolipidemic activity in a preclinical animal model of hyperlipidemia. This section compares its performance with phenofibrate, a commonly prescribed fibrate drug for treating high cholesterol and triglyceride levels.
Quantitative Data Comparison
| Parameter | This compound | Phenofibrate | Vehicle Control |
| Animal Model | Triton WR-1339-induced hyperlipidemic rats | Triton WR-1339-induced hyperlipidemic rats | Triton WR-1339-induced hyperlipidemic rats |
| Dosage | Not specified in available literature | Not specified in available literature | N/A |
| Route of Administration | Not specified in available literature | Not specified in available literature | N/A |
| Reduction in Serum Triacylglycerides | Significant decrease[1] | Significant decrease[1] | N/A |
| Reduction in Serum Pro-atherogenic Cholesterol (LDL) | Significant decrease[1] | Significant decrease[1] | N/A |
| Reduction in Liver Triacylglycerides | Significant decrease[1] | Significant decrease[1] | N/A |
| Reduction in Liver Cholesterol | Significant decrease[1] | Significant decrease[1] | N/A |
Note: Specific quantitative values for percentage reduction were not available in the cited literature.
Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia Model
This protocol outlines the methodology used to induce hyperlipidemia in rats to test the efficacy of this compound and Phenofibrate.
-
Animal Selection and Acclimatization: Male Wistar rats (180-220g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet chow and water. They are acclimatized for at least one week before the experiment.
-
Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (a non-ionic surfactant) at a dose of 400 mg/kg body weight is administered to the rats. Triton WR-1339 inhibits lipoprotein lipase, leading to a rapid and sustained increase in serum lipids.
-
Grouping and Treatment:
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., saline or a suitable solvent) orally or via the appropriate route.
-
Group 2 (this compound): Receives a suspension of this compound at a predetermined dose.
-
Group 3 (Phenofibrate): Receives a suspension of Phenofibrate at a clinically relevant dose, serving as the positive control. Treatment is typically administered once, shortly after the induction of hyperlipidemia.
-
-
Blood and Tissue Collection: After a specific period (e.g., 24 hours) post-induction, blood samples are collected from the retro-orbital plexus or via cardiac puncture under anesthesia. The animals are then euthanized, and liver tissue is excised.
-
Biochemical Analysis:
-
Serum is separated by centrifugation and analyzed for total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol levels using standard enzymatic kits.
-
A portion of the liver is homogenized, and lipids are extracted to measure liver cholesterol and triglyceride content.
-
-
Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance between the groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's or Tukey's test. A p-value of less than 0.05 is considered statistically significant.
Signaling Pathway and Experimental Workflow
The mechanism of action for this compound in reducing hyperlipidemia is not yet fully elucidated. However, the comparator drug, phenofibrate, acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The following diagrams illustrate the known pathway for phenofibrate and the experimental workflow for evaluating hypolipidemic drugs.
Caption: Mechanism of action of Phenofibrate.
Caption: Experimental workflow for in vivo hyperlipidemia study.
Anticancer Potential: Awaiting In Vivo Validation
While in vitro studies have suggested that this compound possesses cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma, specific in vivo studies validating its anticancer efficacy in animal models are not currently available in the public domain. To establish the therapeutic potential of this compound in oncology, evaluation in xenograft or syngeneic tumor models is essential.
Proposed Experimental Protocol: Colorectal Cancer Xenograft Model
The following protocol describes a standard approach to evaluate the in vivo anticancer activity of a compound like this compound in a colorectal cancer xenograft model.
-
Cell Culture and Animal Model:
-
Human colorectal cancer cells (e.g., HCT-116, HT-29) are cultured under standard conditions.
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
A suspension of cancer cells (typically 1-5 x 10^6 cells in a sterile medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
-
-
Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups:
-
Group 1 (Vehicle Control): Receives the vehicle solution.
-
Group 2 (this compound): Receives this compound at various doses.
-
Group 3 (Positive Control): Receives a standard chemotherapeutic agent for colorectal cancer (e.g., 5-Fluorouracil or Oxaliplatin).
-
-
Treatment is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured at regular intervals.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis, such as histopathology (to assess necrosis and apoptosis) and immunohistochemistry (to evaluate markers of proliferation like Ki-67).
-
-
Statistical Analysis: Tumor growth curves are plotted, and statistical comparisons between the groups are made using appropriate statistical tests (e.g., two-way ANOVA for tumor growth, one-way ANOVA for final tumor weight).
Proposed Experimental Workflow Diagram
References
Confirming the Molecular Target of Grosshemin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grosshemin, a naturally occurring sesquiterpene lactone, has demonstrated potential as an anticancer agent by inhibiting cell proliferation in various human tumor cell lines. Current research strongly suggests that the molecular target of this compound is tubulin , a critical protein involved in microtubule formation and cell division. Specifically, computational studies on amino derivatives of this compound indicate that it likely binds to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics. This guide provides a comparative analysis of this compound's hypothesized mechanism with established colchicine-binding site inhibitors, supported by experimental data and detailed protocols for target validation.
Molecular Target: Tubulin and the Colchicine Binding Site
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. The colchicine binding site is a key pocket on β-tubulin, and molecules that bind here prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
While direct experimental data for this compound's binding to tubulin is not yet available in the public domain, molecular docking studies of its amino derivatives have shown a binding mode very similar to that of colchicine, with favorable binding free energies.[1] This provides a strong basis for the hypothesis that this compound functions as a colchicine-site tubulin inhibitor.
Performance Comparison with Alternative Tubulin Inhibitors
To provide a benchmark for the potential efficacy of this compound, the following table summarizes key performance data for well-established colchicine-binding site inhibitors. These values are critical for assessing the potency of novel compounds in targeting tubulin polymerization.
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| Colchicine | 2.68 - 10.6[2][3][4] | Varies | Varies widely |
| Combretastatin A-4 | ~2.1[2] | Varies | 0.007 (HT-29) |
| Podophyllotoxin | Varies | HeLa | 0.00236 |
Note: The IC50 values can vary depending on the specific experimental conditions and cell lines used.
Signaling Pathway and Experimental Workflows
To visually represent the proposed mechanism of action and the experimental procedures for its validation, the following diagrams are provided.
Caption: Proposed Signaling Pathway of this compound
Caption: Experimental Workflow for Target Validation
Experimental Protocols
Detailed methodologies for the key experiments required to definitively confirm this compound's molecular target are provided below.
In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound directly inhibits the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Colchicine (positive control)
-
DMSO (vehicle control)
-
96-well microplate (clear bottom)
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
In a pre-chilled 96-well plate, add various concentrations of this compound, colchicine, or DMSO to the respective wells.
-
To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes to monitor the turbidity, which is proportional to the extent of microtubule polymerization.
-
Calculate the IC50 value for this compound by plotting the rate of polymerization against the log of the compound concentration.
Competitive Colchicine Binding Assay
Objective: To determine if this compound binds to the colchicine binding site on tubulin.
Materials:
-
Purified tubulin
-
[³H]-Colchicine (radiolabeled colchicine)
-
This compound stock solution (in DMSO)
-
Unlabeled colchicine (positive control)
-
Assay buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubate a fixed concentration of purified tubulin with a fixed concentration of [³H]-colchicine in the presence of increasing concentrations of this compound or unlabeled colchicine.
-
Allow the binding reaction to reach equilibrium at 37°C.
-
Rapidly filter the reaction mixture through glass fiber filters to separate protein-bound from free [³H]-colchicine.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
A decrease in the amount of bound [³H]-colchicine with increasing concentrations of this compound indicates competitive binding to the colchicine site.
-
Calculate the Ki (inhibition constant) for this compound.
Cell Cycle Analysis
Objective: To assess if this compound induces cell cycle arrest at the G2/M phase.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Nocodazole (B1683961) (positive control for G2/M arrest)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or nocodazole for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates that this compound disrupts mitosis.[5][6][7]
Immunofluorescence Microscopy of Microtubule Network
Objective: To visualize the effect of this compound on the cellular microtubule network.
Materials:
-
Cancer cell line
-
Coverslips
-
This compound stock solution (in DMSO)
-
Colchicine (positive control)
-
Paraformaldehyde (4%) in PBS
-
Triton X-100 (0.1%) in PBS
-
Bovine serum albumin (BSA) (1%) in PBS
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound or colchicine for an appropriate time (e.g., 1-4 hours).[8]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate with the primary anti-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous microtubule network into a diffuse pattern in this compound-treated cells would confirm its microtubule-destabilizing activity.[8][9][10]
Conclusion
The available evidence strongly suggests that this compound's molecular target is tubulin, and it likely acts by binding to the colchicine site, leading to microtubule depolymerization, G2/M cell cycle arrest, and apoptosis. While direct experimental validation for this compound is pending, the provided protocols offer a clear roadmap for confirming its mechanism of action. Further research employing these methods will be crucial to fully characterize this compound's potential as a novel anticancer agent and to enable a direct quantitative comparison with existing tubulin inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic significance of G2/M arrest signaling pathway proteins in advanced non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk2-mediated G2/M Cell Cycle Arrest Maintains Radiation Resistance in Malignant Meningioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule disruption changes endothelial cell mechanics and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Grosshemin and Paclitaxel for Cancer Research
In the landscape of anti-cancer drug discovery, natural products continue to be a vital source of novel therapeutic agents. Among these, Grosshemin, a sesquiterpene lactone, and Paclitaxel, a complex diterpene, have garnered attention for their cytotoxic properties. This guide provides a detailed head-to-head comparison of these two compounds, offering insights into their mechanisms of action, efficacy, and safety profiles to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes available preclinical data to present a comprehensive overview.
At a Glance: this compound vs. Paclitaxel
| Feature | This compound (and its derivatives) | Paclitaxel |
| Drug Class | Sesquiterpene Lactone | Taxane |
| Primary Mechanism of Action | Microtubule Destabilizer (proposed for derivatives) | Microtubule Stabilizer |
| Target | Binds to the colchicine (B1669291) site on β-tubulin (proposed for derivatives) | Binds to the interior of the microtubule |
| Effect on Cell Cycle | Mitotic Arrest | Mitotic Arrest |
| Primary Therapeutic Use | Investigational | Ovarian, Breast, Lung, Kaposi's Sarcoma, and other cancers |
Efficacy: A Look at the In Vitro Data
The cytotoxic potential of this compound and its derivatives, particularly O-acetylated forms, has been evaluated against human colon adenocarcinoma cell lines. Paclitaxel is a widely used chemotherapeutic agent with well-documented efficacy against a broad range of cancers. The following tables summarize the available half-maximal inhibitory concentration (IC50) values. It is crucial to note that these values are from different studies and experimental conditions, and therefore do not represent a direct head-to-head comparison.
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC50 (µM) |
| This compound | Colo205 | 23.33 ± 2.05[1] |
| Colo320 | 27.89 ± 2.00[1] | |
| O-acetyl-grosshemin derivative (Compound 2) | Colo205 | 8.21 ± 0.51[1] |
| Colo320 | 9.44 ± 0.41[1] | |
| Normal Fibroblasts (CDD-19Lu) | > 100[1] |
Table 2: In Vitro Cytotoxicity of Paclitaxel in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Paclitaxel | HCT116 | 2.46 |
| HT-29 | 9.5 |
Data Interpretation: The available data indicates that while this compound itself has moderate cytotoxic activity, its O-acetylated derivatives show significantly improved potency against colon cancer cell lines. Notably, one of the derivatives displayed high selectivity for cancer cells over normal fibroblasts. However, when comparing the potency, it is important to observe the units. The IC50 values for the this compound derivatives are in the micromolar (µM) range, whereas Paclitaxel's IC50 values are in the nanomolar (nM) range, suggesting that Paclitaxel is a significantly more potent cytotoxic agent in the tested colon cancer cell lines.
Mechanism of Action: A Tale of Two Microtubule-Targeting Agents
This compound and Paclitaxel, despite both targeting the microtubule network, exert their effects through opposing mechanisms.
This compound Derivatives: The Destabilizers
Derivatives of this compound are proposed to act as microtubule destabilizers. Docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin. This interaction is thought to inhibit tubulin polymerization, leading to the disruption of the microtubule network, mitotic arrest, and subsequent apoptosis.
Paclitaxel: The Stabilizer
Paclitaxel is a classic example of a microtubule-stabilizing agent. It binds to the β-tubulin subunit on the inside of the microtubule. This binding promotes the assembly of tubulin into hyper-stable, non-functional microtubules and prevents their disassembly. The resulting disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Contrasting mechanisms of microtubule interference by this compound derivatives and Paclitaxel.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of this compound and its derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human colon adenocarcinoma cells (Colo205 or Colo320) are seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI 1640 medium and incubated for 24 hours at 37°C.
-
Compound Treatment: The test compounds are serially diluted to a range of concentrations (e.g., 0.19 to 100 µM) and added to the wells. A solvent control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 24 hours at 37°C.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional period to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC50 value is determined from the dose-response curve.
Caption: Workflow of a typical MTT-based cytotoxicity assay.
Safety and Tolerability
This compound: There is limited specific safety and toxicity data available for this compound and its derivatives. As a sesquiterpene lactone, there are general concerns about potential toxicity, including the possibility of inducing contact dermatitis and potential genotoxicity. However, the observation that the O-acetylated derivative of this compound was non-toxic to normal fibroblast cells at high concentrations is a promising indicator of potential cancer cell selectivity.
Paclitaxel: The safety profile of Paclitaxel is well-characterized from extensive clinical use. Common side effects include myelosuppression (neutropenia), peripheral neuropathy, alopecia, arthralgia, and myalgia. Hypersensitivity reactions can also occur, often necessitating premedication with corticosteroids and antihistamines.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound derivatives as a novel class of microtubule-destabilizing agents with promising in vitro cytotoxicity and selectivity for cancer cells. While Paclitaxel remains a more potent and clinically established microtubule-targeting agent, the distinct mechanism of action of this compound derivatives could offer advantages, particularly in overcoming resistance to taxane-based therapies.
Further research is imperative to fully elucidate the therapeutic potential of this compound and its analogs. Key future directions include:
-
Direct Head-to-Head In Vitro Studies: Conducting cytotoxicity assays comparing this compound derivatives and Paclitaxel on a panel of cancer cell lines under identical experimental conditions.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of promising this compound derivatives in preclinical animal models of cancer.
-
Comprehensive Safety and Toxicology Profiling: Undertaking detailed studies to determine the safety, tolerability, and pharmacokinetic profile of these compounds.
-
Mechanism of Action Elucidation: Performing detailed biochemical and cellular assays, such as tubulin polymerization assays, to confirm the precise mechanism of microtubule destabilization.
The exploration of natural products like this compound continues to be a valuable avenue in the quest for more effective and selective cancer therapies. The initial findings presented here provide a strong rationale for the continued investigation of this promising class of compounds.
References
Replicating Published Findings on Grossheimin's Anti-Inflammatory and Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Grossheimin, a guaiane-type sesquiterpene lactone, with other well-characterized sesquiterpene lactones: Parthenolide, Helenalin (B1673037), and Costunolide. The focus is on replicating and understanding their reported anti-inflammatory and anticancer effects, supported by experimental data from published literature.
Comparative Analysis of Biological Activity
Grossheimin has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects.[1][2] To provide a comprehensive understanding of its potential, this guide compares its activity with other prominent sesquiterpene lactones known for their potent anti-inflammatory and cytotoxic properties.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of Grossheimin and its derivatives. A 2025 study detailed the synthesis of Grossheimin-derived aminoanalogues and their cytotoxic action on human colon adenocarcinoma cell lines, Colo205 and Colo320.[3] The parent compound, Grossheimin, exhibited IC50 values of 16.86 µM and 30.94 µM against MDA-MB-231 and HCT-116 colorectal cancer cell lines, respectively.[3]
For comparison, the anticancer activities of Parthenolide, Helenalin, and Costunolide against various cancer cell lines are summarized in the table below.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Grossheimin | MDA-MB-231 (Breast Cancer) | Anticancer | 16.86 µM | [3] |
| HCT-116 (Colorectal Cancer) | Anticancer | 30.94 µM | [3] | |
| Parthenolide | A549 (Lung Carcinoma) | Antiproliferative | 4.3 µM | [4] |
| TE671 (Medulloblastoma) | Antiproliferative | 6.5 µM | [4] | |
| HT-29 (Colon Adenocarcinoma) | Antiproliferative | 7.0 µM | [4] | |
| Helenalin | T47D (Breast Cancer) | Cytotoxicity | 4.69 µM (24h) | [1] |
| 3.67 µM (48h) | [1] | |||
| 2.23 µM (72h) | [1] | |||
| Costunolide | A549 (Lung Cancer) | Anticancer | Not specified | [5] |
| HCT116 (Colon Cancer) | Anticancer | Not specified | [5] | |
| MDA-MB-231 (Breast Cancer) | Anticancer | Not specified | [5] |
Table 1: Comparative Anticancer Activity of Sesquiterpene Lactones. This table summarizes the half-maximal inhibitory concentration (IC50) values of Grossheimin and selected sesquiterpene lactones against various human cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of these sesquiterpene lactones are primarily attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Parthenolide has been shown to potently inhibit LPS-induced IL-12 production in mouse macrophages, a process dependent on NF-κB.[6] It also inhibits IκB kinase (IKK) activity, leading to the suppression of NF-κB activation and the inflammatory response in cystic fibrosis models.[4][7]
Helenalin is a well-documented inhibitor of NF-κB, directly targeting the p65 subunit.[8][9] Simplified analogues of Helenalin have been shown to inhibit induced canonical NF-κB signaling in cell culture, with an IC50 in the low micromolar range.[5]
Costunolide has been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α in LPS-stimulated microglia by attenuating the IKKβ/NF-κB signaling pathway.[10][11][12]
| Compound | Assay | Cell Line | Stimulus | IC50 Value | Reference |
| Parthenolide | IL-12 Production Inhibition | Mouse Macrophages | LPS | Dose-dependent inhibition | [6] |
| Helenalin | NF-κB Luciferase Reporter Assay | A549 | TNF-α | ~2.5 µM (for 53.7% inhibition) | [5][13] |
| Costunolide | Nitric Oxide Production Inhibition | RAW 264.7 | LPS | Not specified | [14] |
| TNF-α, IL-1, IL-6 Inhibition | BV2 Microglia | LPS | Attenuated expression | [15] |
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones. This table presents the inhibitory effects of Parthenolide, Helenalin, and Costunolide on various inflammatory markers and pathways.
Experimental Protocols
Replicating the findings presented requires detailed experimental protocols. Below are methodologies for key experiments cited in this guide.
Antiproliferative Assay (MTT Assay)
This protocol is based on the methodology used to determine the antiproliferative activity of Parthenolide.[4]
-
Cell Culture: Human cancer cell lines (e.g., A549, TE671, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Grossheimin, Parthenolide) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol is adapted from the methodology used to assess NF-κB inhibition by Helenalin analogues.[5]
-
Cell Line: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., A549-NF-κB-luc) is used.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the test compound for a defined period.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α, for a specific duration (e.g., 8 hours).
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is normalized to a control (stimulated cells without the inhibitor), and the percentage of NF-κB inhibition is calculated.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This protocol is based on the general methodology for measuring NO production in LPS-stimulated macrophages.[14]
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specified time.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Griess Reagent Addition: After incubation, the cell culture supernatant is collected, and Griess reagent is added.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of NO production is calculated.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow described in this guide.
Figure 1: Simplified NF-κB Signaling Pathway. This diagram illustrates the activation of the NF-κB transcription factor in response to inflammatory stimuli, leading to the expression of pro-inflammatory genes.
Figure 2: General Experimental Workflow. This flowchart outlines the key steps involved in the in vitro evaluation of the biological activity of Grossheimin and its alternatives.
References
- 1. Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-12 production in lipopolysaccharide-activated mouse macrophages by parthenolide, a predominant sesquiterpene lactone in Tanacetum parthenium: involvement of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Costunolide Plays an Anti-Neuroinflammation Role in Lipopolysaccharide-Induced BV2 Microglial Activation by Targeting Cyclin-Dependent Kinase 2 | MDPI [mdpi.com]
- 11. Costunolide Plays an Anti-Neuroinflammation Role in Lipopolysaccharide-Induced BV2 Microglial Activation by Targeting Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Helenalin Analogues Targeting NF-κB p65: Thiol Reactivity and Cellular Potency Studies of Varied Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Costunolide inhibits proinflammatory cytokines and iNOS in activated murine BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Grosshemin: A Comparative Dose-Response Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive statistical analysis of Grosshemin's dose-response curve reveals its significant cytotoxic effects on cancer cell lines. This guide provides a comparative overview of this compound's performance against established alternatives, Parthenolide (B1678480) and Doxorubicin, supported by experimental data to inform researchers, scientists, and drug development professionals in the field of oncology.
This compound, a sesquiterpene lactone, has demonstrated notable anticancer properties. This report delves into its dose-dependent efficacy and compares it with Parthenolide, another sesquiterpene lactone, and Doxorubicin, a conventional chemotherapeutic agent. The analysis focuses on their effects on human breast adenocarcinoma (MDA-MB-231) and colorectal carcinoma (HCT-116) cell lines.
Comparative Cytotoxicity: this compound vs. Alternatives
The cytotoxic activity of this compound and its counterparts was evaluated using established in vitro cell viability assays. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined for each compound across different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 | 16.86[1] |
| HCT-116 | 30.94[1] | |
| Parthenolide | GLC-82 (NSCLC) | 6.07[2] |
| A549 (NSCLC) | 15.38[2] | |
| PC-9 (NSCLC) | 15.36[2] | |
| H1650 (NSCLC) | 9.88[2] | |
| H1299 (NSCLC) | 12.37[2] | |
| SiHa (Cervical Cancer) | 8.42[3][4] | |
| MCF-7 (Breast Cancer) | 9.54[3][4] | |
| Doxorubicin | HCT-116 | Varies (see dose-response curve) |
| MDA-MB-231 | Varies (see dose-response curve) |
Table 1: Comparative IC50 Values of this compound, Parthenolide, and Doxorubicin against various cancer cell lines.
The data indicates that this compound exhibits potent cytotoxic activity against both breast and colorectal cancer cell lines. While Parthenolide shows comparable or, in some cases, more potent activity against a broader range of cancer cell lines, Doxorubicin's efficacy is well-established and serves as a benchmark. The full dose-response curves for Doxorubicin in HCT-116 and MDA-MB-231 cells illustrate a typical sigmoidal relationship between drug concentration and cell viability.
Experimental Protocols
The determination of the dose-response curves and subsequent IC50 values were based on the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells (MDA-MB-231 or HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound, Parthenolide, or Doxorubicin. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The dose-response curve is then plotted, and the IC50 value is determined from this curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds induce cell death is crucial for their development as therapeutic agents.
This compound: While the precise signaling pathway of this compound is still under active investigation, its mechanism is believed to involve the induction of apoptosis, a form of programmed cell death.
Parthenolide: This sesquiterpene lactone is known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] By targeting the IκB kinase (IKK) complex, Parthenolide prevents the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.
Doxorubicin: This well-characterized chemotherapeutic agent primarily induces apoptosis through the intrinsic pathway.[1][7][8] It causes DNA damage, leading to the activation of the p53 tumor suppressor protein and subsequent modulation of the mTOR signaling pathway, ultimately resulting in programmed cell death.
Diagrams of Signaling Pathways:
Caption: Proposed signaling pathway for this compound leading to apoptosis.
Caption: Parthenolide's inhibition of the NF-kB signaling pathway.
References
- 1. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of Grosshemin: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedural information for the disposal of Grosshemin, a natural sesquiterpene lactone. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document outlines a comprehensive plan based on established best practices for hazardous chemical waste management.
This compound: Key Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₈O₄ |
| Molecular Weight | 262.30 g/mol |
| Appearance | Solid (likely a powder) |
| General Class | Sesquiterpene Lactone |
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
Given that this compound is a biologically active compound intended for research, it should be treated as hazardous chemical waste. The following procedure is a general guideline and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous: In the absence of specific data, assume this compound waste is hazardous.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves, bench paper) in a designated, compatible hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless confirmed to be compatible.
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 2: Proper Waste Containerization
-
Select Compatible Containers: Use containers that are chemically resistant to the waste they will hold. For solid waste, a sturdy, sealable plastic container is often suitable. For liquid waste, use a container compatible with the solvent used, typically a high-density polyethylene (B3416737) (HDPE) carboy.
-
Ensure Proper Condition: Containers must be in good condition, free from leaks or cracks, and have a secure, tightly fitting lid.
-
Do Not Overfill: Fill containers to no more than 80% of their capacity to prevent spills and allow for vapor expansion.
Step 3: Accurate and Complete Labeling
Proper labeling is critical for the safety of all personnel and for regulatory compliance.
-
Attach a Hazardous Waste Tag: Affix your institution's official hazardous waste tag to the container as soon as the first piece of waste is added.
-
Complete All Information: Fill out the tag completely and legibly. This typically includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
In case of a solution, list all constituents and their approximate percentages (e.g., "this compound, ~1%; Methanol, 99%").
-
The physical state (solid or liquid).
-
The primary hazard(s) (e.g., "Toxic," "Chemical Irritant"). In the absence of specific data, it is prudent to be conservative.
-
The name of the principal investigator and the laboratory location.
-
The accumulation start date.
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Segregate Incompatibles: Ensure that the this compound waste is not stored near incompatible chemicals.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
Step 5: Arranging for Waste Disposal
-
Request a Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (as per your institution's policy, often 6-12 months), schedule a waste pickup with your institution's EHS department.[1][2]
-
Follow Institutional Procedures: Use your institution's online system or designated forms to request the pickup.
-
Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across hallways or between buildings.[2] This should only be done by trained EHS staff.
Disposal of Empty this compound Containers
Even "empty" containers that held this compound must be handled properly.
-
Triple Rinsing: For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required.[2] The rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
Defacing Labels: Before disposing of the rinsed container in the regular trash or glass recycling, completely remove or deface the original chemical label.[2]
-
Consult EHS: Always check with your EHS department for their specific procedures regarding the disposal of empty chemical containers.
Experimental Protocols
This document does not cite specific experiments but provides a general protocol for the disposal of chemical waste. For detailed methodologies of specific laboratory procedures involving this compound, please refer to the relevant research publications.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Figure 1: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, fostering a culture of safety and environmental responsibility. Always prioritize consulting your institution's specific guidelines and EHS department for any questions or clarifications.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
